molecular formula C26H26O12 B3026834 3,4-Di-O-caffeoylquinic acid methyl ester CAS No. 114637-83-1

3,4-Di-O-caffeoylquinic acid methyl ester

Cat. No.: B3026834
CAS No.: 114637-83-1
M. Wt: 530.5 g/mol
InChI Key: PKJBSZTYNDRXEQ-VOHNXBSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate is a natural product found in Phagnalon rupestre, Petasites japonicus, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(31)24(38-23(33)9-5-15-3-7-17(28)19(30)11-15)21(13-26)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h2-11,20-21,24,27-31,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24-,26+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJBSZTYNDRXEQ-VOHNXBSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to 3,4-Di-O-caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-caffeoylquinic acid methyl ester is a notable member of the dicaffeoylquinic acid (diCQA) family, a group of phenolic compounds widely distributed in the plant kingdom. These compounds are esters formed from caffeic acid and quinic acid. The presence of two caffeoyl groups and a methyl ester modification imparts unique physicochemical properties and a diverse range of biological activities to this molecule. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and elucidated biological signaling pathways of this compound and its close structural analogs, tailored for professionals in research and drug development.

Natural Sources and Quantitative Data

This compound has been identified in a variety of plant species, often alongside other caffeoylquinic acid derivatives. The concentration of these compounds can vary significantly depending on the plant part, geographical location, and harvesting time. While precise quantitative data for the methyl ester is not always available, the content of related dicaffeoylquinic acids provides a valuable indication of promising sources.

Plant SpeciesPlant PartCompound(s) QuantifiedConcentration/YieldReference
Salicornia herbaceaAerial Parts3-caffeoyl-4-dihydrocaffeoylquinic acid methyl ester71.9 ± 1.9 µ g/100 g fresh weight[1]
Ilex pubescensLeavesThis compoundIsolated, but not quantified[2]
Elephantopus scaberRhizomeThis compoundIsolated, but not quantified[3]
Lonicera japonicaFlower BudsThis compoundIsolated, but not quantified[4]
Artemisia annuaLeaves3,4-dicaffeoylquinic acid methyl esterIsolated, but not quantified
Ilex paraguariensisLeaves3,4-dicaffeoylquinic acidPresent, but not quantified[5]
Artemisia capillarisAerial Parts3,4-dicaffeoylquinic acidPresent, but not quantified

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant matrices typically involves a multi-step process of extraction, fractionation, and chromatography. The following is a generalized protocol synthesized from various reported methodologies.

Extraction
  • Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves, rhizomes) is used as the starting material.

  • Solvent Extraction: The powdered material is extracted exhaustively with a polar solvent, most commonly methanol or ethanol, at room temperature. Maceration or sonication can be employed to enhance extraction efficiency.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The dicaffeoylquinic acid derivatives, including the methyl ester, are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification
  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel, Sephadex LH-20, or other suitable stationary phases.

  • Gradient Elution: A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity to separate the compounds based on their affinity for the stationary phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is used for elution. The eluate is monitored by a UV detector, and the fractions corresponding to the peak of this compound are collected.

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation plant_material Powdered Plant Material solvent_extraction Solvent Extraction (Methanol/Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract partitioning Liquid-Liquid Partitioning (n-hexane, Ethyl Acetate, n-butanol) crude_extract->partitioning enriched_fraction Enriched Fraction (EtOAc/n-BuOH) partitioning->enriched_fraction column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) enriched_fraction->column_chromatography prep_hplc Preparative HPLC (C18 Column) column_chromatography->prep_hplc isolated_compound Isolated 3,4-di-O-caffeoylquinic acid methyl ester prep_hplc->isolated_compound spectroscopy Spectroscopic Analysis (MS, NMR) isolated_compound->spectroscopy

Generalized workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

This compound and its related compounds exhibit a spectrum of biological activities, including antiviral, anti-inflammatory, and cytotoxic effects. The underlying mechanisms often involve the modulation of key cellular signaling pathways.

Antiviral Activity

Dicaffeoylquinic acids have demonstrated potent antiviral activity, particularly against respiratory syncytial virus (RSV) and enterovirus A-71 (EV-A71). The proposed mechanism of action for related compounds involves the disruption of the initial stages of the viral life cycle.

  • Inhibition of Viral Entry: Studies on 3,4-dicaffeoylquinic acid have shown that it can directly target viral particles and disrupt their attachment to host cell receptors, such as heparan sulfate for EV-A71.

  • Inhibition of Virus-Cell Fusion: For RSV, dicaffeoylquinic acids are suggested to inhibit the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.

G cluster_host Host Cell Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Attachment Membrane Host Cell Membrane Virus->Membrane Fusion Compound 3,4-diCQA Methyl Ester Compound->Virus Direct Interaction Compound->Receptor Blocks Attachment Compound->Membrane Inhibits Fusion

Proposed antiviral mechanism of action for dicaffeoylquinic acids.
Anti-inflammatory Activity

The anti-inflammatory properties of dicaffeoylquinic acids are well-documented and are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • Inhibition of NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), dicaffeoylquinic acids have been shown to inhibit the phosphorylation and degradation of IκB-α. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-6.

  • Modulation of MAPK Pathway: These compounds can also suppress the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, which are upstream regulators of inflammatory responses.

G cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK NFkB_nuc NF-κB MAPK->NFkB_nuc Activates IkB IκB-α IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription Compound 3,4-diCQA Methyl Ester Compound->MAPK Inhibits Compound->IKK Inhibits

Anti-inflammatory signaling pathways modulated by dicaffeoylquinic acids.
Cytotoxic Activity

Certain dicaffeoylquinic acid derivatives have demonstrated cytotoxic effects against cancer cell lines. The underlying mechanism is often linked to the induction of apoptosis through the intrinsic mitochondrial pathway.

  • Modulation of Bcl-2 Family Proteins: Compounds similar to this compound have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability.

  • Caspase Activation: The permeabilization of the mitochondrial membrane results in the release of cytochrome c, which in turn activates a cascade of caspases, including the key executioner caspase-3, ultimately leading to programmed cell death.

  • Induction of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has also been observed, which can further contribute to mitochondrial dysfunction and apoptosis.

G cluster_compound cluster_cell Cancer Cell Compound 3,4-diCQA Methyl Ester ROS ↑ ROS Compound->ROS Bcl2 ↓ Bcl-2 Compound->Bcl2 Bax ↑ Bax Compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed cytotoxic mechanism via the intrinsic apoptosis pathway.

Conclusion

This compound represents a promising natural product with a diverse pharmacological profile. Its presence in various medicinal and dietary plants makes it an accessible target for phytochemical investigation. The detailed understanding of its isolation, purification, and mechanisms of action provides a solid foundation for further research into its therapeutic potential. The modulation of key signaling pathways such as NF-κB, MAPK, and the intrinsic apoptotic pathway highlights its potential for the development of novel antiviral, anti-inflammatory, and anticancer agents. Further quantitative studies across a broader range of plant sources and in-depth investigations into its specific molecular targets will be crucial for advancing its application in drug discovery and development.

References

The Potential of 3,4-Di-O-caffeoylquinic Acid Methyl Ester from Lonicera japonica Flower Buds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For correspondence: Not applicable

Abstract

This technical guide provides an in-depth overview of 3,4-Di-O-caffeoylquinic acid methyl ester, a significant bioactive compound isolated from the flower buds of Lonicera japonica Thunb. (Japanese Honeysuckle). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the compound's biological activities, detailed experimental protocols for its isolation and analysis, and a review of its known mechanisms of action. The information is presented to facilitate further research and development of this promising natural product.

Introduction

Lonicera japonica Thunb., commonly known as Japanese Honeysuckle, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including fever, influenza, and infections.[1] The flower buds, in particular, are a rich source of various bioactive compounds, including phenolic acids, flavonoids, and iridoids.[2][3] Among these, caffeoylquinic acid derivatives are major constituents that contribute significantly to the plant's therapeutic effects.[1]

This guide focuses on a specific derivative, this compound. This compound has demonstrated a range of promising pharmacological activities, including antiviral, antioxidant, and anti-inflammatory effects.[4] Understanding the extraction, quantification, and mechanistic pathways of this molecule is crucial for its potential development as a therapeutic agent.

Physicochemical Properties and Structure

  • Compound Name: this compound

  • Synonyms: Macroantoin F

  • Molecular Formula: C₂₆H₂₆O₁₂

  • Molecular Weight: 530.48 g/mol

  • CAS Number: 114637-83-1

  • Appearance: Pale yellow, amorphous powder

Structure: The molecule consists of a quinic acid core esterified with two caffeic acid moieties at positions 3 and 4, and a methyl ester at the carboxyl group of the quinic acid.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities. The following tables summarize the available quantitative data for the compound and its close structural analogs.

Biological ActivityTest SystemCompound TestedResult (IC₅₀/EC₅₀)Reference(s)
Antiviral Plaque Reduction Assay (RSV)This compound0.78 µg/mL
Antioxidant DPPH Radical Scavenging3,4-Dicaffeoylquinic acid (non-methylated)68.91 µg/mL
Ferric Reducing Activity3,4-Dicaffeoylquinic acid (non-methylated)2.18 µg/mL
β-carotene Bleaching Activity3,4-Dicaffeoylquinic acid (non-methylated)23.85 µg/mL
Anti-inflammatory Nitric Oxide (NO) Production InhibitionThis compoundSignificant inhibition observed
Enzyme Inhibition α-Glucosidase Inhibition3,4-Dicaffeoylquinic acid (non-methylated)241.80 µg/mL

Experimental Protocols

Extraction and Isolation from Lonicera japonica Flower Buds

This protocol is adapted from a systematic study on the isolation of caffeoylquinic acid derivatives from Lonicera japonica flower buds.

Objective: To extract and isolate this compound from dried flower buds of Lonicera japonica.

Materials:

  • Dried Lonicera japonica flower buds

  • 75% Ethanol (EtOH)

  • Cyclohexane

  • Ethyl acetate (EtOAc)

  • n-Butyl alcohol

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel (100–200 mesh)

  • Sephadex LH-20

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Procedure:

  • Extraction:

    • Extract the dried flower buds (e.g., 6.5 kg) three times with 75% ethanol (3 x 50 L) at room temperature.

    • Combine the ethanol extracts and concentrate under reduced pressure to yield a crude extract (e.g., 1.5 kg).

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform liquid-liquid partitioning successively with cyclohexane, ethyl acetate, and n-butyl alcohol (three times each).

    • Collect the ethyl acetate (EtOAc) fraction and concentrate it in vacuo.

  • Column Chromatography (Silica Gel):

    • Subject the EtOAc fraction (e.g., 83 g) to silica gel column chromatography.

    • Elute with a gradient of dichloromethane-methanol (CH₂Cl₂-MeOH), starting from 100:1 to 1:0 (v/v).

    • Monitor the fractions by Thin Layer Chromatography (TLC) analysis and combine fractions based on their profiles.

  • Column Chromatography (Sephadex LH-20):

    • Further purify the fractions containing the target compound using a Sephadex LH-20 column with an appropriate solvent system (e.g., CH₂Cl₂-MeOH, 80:20, v/v).

  • Preparative HPLC:

    • Subject the enriched fraction to preparative HPLC on a C18 column (e.g., Cosmosil 5C₁₈-MS-II, 5 μm, 20 × 250 mm).

    • Elute with a mobile phase of methanol and water (e.g., 60:40, v/v) at a flow rate of approximately 8 mL/min.

    • Monitor the eluent at a suitable wavelength (e.g., 330 nm).

    • Collect the peak corresponding to this compound (retention time will vary based on the specific system, but in the cited study it was approximately 10.0 min under their conditions).

    • Verify the purity and identity of the isolated compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

G Start Lonicera japonica Flower Buds Extract Extraction with 75% Ethanol Start->Extract Partition Solvent Partitioning Extract->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc Silica Silica Gel Column Chromatography EtOAc->Silica Sephadex Sephadex LH-20 Chromatography Silica->Sephadex Prep_HPLC Preparative HPLC (C18) Sephadex->Prep_HPLC Final_Compound This compound Prep_HPLC->Final_Compound

Caption: Workflow for the isolation of the target compound.
DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound (test sample)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a stock solution of the test sample and the positive control in methanol.

    • From the stock solutions, prepare a series of dilutions of the test sample and positive control at various concentrations.

  • Assay Protocol:

    • In a 96-well plate, add a fixed volume of the sample or control dilutions to each well (e.g., 100 µL).

    • Add a fixed volume of the DPPH working solution to each well (e.g., 100 µL).

    • For the blank control, add the sample solvent (methanol) instead of the sample.

    • For the negative control, add methanol instead of the sample.

  • Incubation and Measurement:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the negative control.

      • A_sample is the absorbance of the test sample.

    • Plot the percentage of scavenging activity against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test sample)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test sample.

    • Incubate for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except for the vehicle control group).

    • Incubate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO production inhibition relative to the LPS-only treated group.

    • Determine the IC₅₀ value. (Note: A cell viability assay, such as MTT, should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity).

Mechanisms of Action: Signaling Pathways

Dicaffeoylquinic acids, including the methyl ester derivative, exert their biological effects through the modulation of key cellular signaling pathways.

Anti-inflammatory Pathway

The anti-inflammatory effects of dicaffeoylquinic acids are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and proteasomal degradation, releasing NF-κB (p50/p65 dimer) to translocate to the nucleus. In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, inducing the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines such as TNF-α and IL-6.

Dicaffeoylquinic acids have been shown to inhibit this cascade by preventing the phosphorylation of IκBα, thereby blocking NF-κB nuclear translocation.

The MAPK family, including ERK, JNK, and p38, also plays a crucial role in inflammation. LPS activation of Toll-like receptor 4 (TLR4) triggers phosphorylation and activation of these kinases, which in turn can activate transcription factors like AP-1 and contribute to the expression of inflammatory mediators. Dicaffeoylquinic acids can suppress the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade Activates IKK IKK TLR4->IKK Activates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK_cascade->Genes Activates Transcription Factors IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_IkBa->NFkB Releases DNA DNA NFkB_nuc->DNA Binds DNA->Genes Induces Transcription Compound 3,4-Di-O-caffeoylquinic acid methyl ester Compound->MAPK_cascade Inhibits Compound->IKK Inhibits

Caption: Anti-inflammatory mechanism of action.
Antioxidant Pathway

The antioxidant properties of this compound are attributed to both direct and indirect mechanisms.

Direct Mechanism: The presence of catechol moieties (ortho-dihydroxy groups) in the caffeoyl portions of the molecule allows for efficient scavenging of free radicals, such as the DPPH radical and reactive oxygen species (ROS), by donating hydrogen atoms.

Indirect Mechanism: Dicaffeoylquinic acids have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like dicaffeoylquinic acids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II detoxifying and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This upregulation of the endogenous antioxidant defense system provides cellular protection against oxidative damage.

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Induces Transcription Compound 3,4-Di-O-caffeoylquinic acid methyl ester Compound->ROS Scavenges Compound->Keap1_Nrf2 Induces Dissociation Direct_Scavenging Direct ROS Scavenging

Caption: Antioxidant mechanism of action.

Conclusion and Future Directions

This compound from Lonicera japonica flower buds is a multifaceted compound with significant therapeutic potential. Its demonstrated antiviral, anti-inflammatory, and antioxidant activities, mediated through well-defined signaling pathways, make it a strong candidate for further investigation in drug discovery programs.

Future research should focus on:

  • Obtaining more extensive quantitative data (IC₅₀/EC₅₀ values) for its various biological activities.

  • Conducting in vivo studies to validate the in vitro findings and assess its pharmacokinetic and safety profiles.

  • Exploring synergistic effects with other compounds from Lonicera japonica or with existing therapeutic agents.

  • Optimizing the extraction and purification processes for large-scale production.

This technical guide provides a solid foundation for researchers to build upon, accelerating the translation of this promising natural product from the laboratory to potential clinical applications.

References

The Multifaceted Biological Activities of 3,4-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-caffeoylquinic acid methyl ester, a derivative of caffeoylquinic acid, is a naturally occurring phenolic compound found in various medicinal plants. This technical guide provides a comprehensive overview of its diverse biological activities, presenting key quantitative data, detailed experimental methodologies, and insights into its mechanisms of action, including its influence on critical cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Quantitative Biological Activity Data

The biological activities of this compound have been evaluated across several in vitro models. The following tables summarize the key quantitative data, providing a comparative reference for its potency in various biological assays.

Table 1: Antiviral and Cytotoxic Activities
Activity Test System
Antiviral (Respiratory Syncytial Virus - RSV)Plaque reduction assay in HEp-2 cells
CytotoxicityHuman Cervix Carcinoma (HeLa) cells
Table 2: Anti-diabetic Enzyme Inhibition
Enzyme Target IC50 (µg/mL)
α-Amylase1.51 ± 0.01[1]
α-GlucosidaseModerately inhibited, specific IC50 not provided[1]
Aldose Reductase8.90 ± 0.61[1]
Dipeptidyl peptidase IV (DPPIV)Greatly inhibited, specific IC50 not provided
Table 3: Antioxidant Activity
Assay IC50 (µg/mL)
DPPH Radical ScavengingPotent antioxidant effects reported, specific IC50 not provided

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to determine the biological activities of this compound.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity against Respiratory Syncytial Virus (RSV) is determined using a plaque reduction assay.

  • Cell Culture: HEp-2 cells are cultured in appropriate media and seeded in multi-well plates to form a confluent monolayer.

  • Virus Infection: The cell monolayers are infected with a known titer of RSV.

  • Compound Treatment: Following virus adsorption, the medium is replaced with fresh medium containing various concentrations of this compound.

  • Plaque Formation: The plates are incubated for a period that allows for the formation of viral plaques.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the compound-treated wells is counted and compared to the untreated virus control wells.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of viral plaques by 50% compared to the control.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect on cell lines such as HeLa is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Incubation: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.

α-Amylase Inhibition Assay

The inhibitory activity against α-amylase is determined by measuring the reduction in starch hydrolysis.

  • Reaction Mixture: A reaction mixture is prepared containing the α-amylase enzyme solution and various concentrations of this compound.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: A starch solution is added to initiate the enzymatic reaction.

  • Incubation: The reaction is incubated for a specific time at a controlled temperature.

  • Reaction Termination: The reaction is stopped by adding a colorimetric reagent, such as dinitrosalicylic acid (DNS).

  • Color Development and Measurement: The mixture is heated to develop a color, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The intensity of the color is proportional to the amount of reducing sugars produced.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (without inhibitor). The IC50 value is then determined.

α-Glucosidase Inhibition Assay

The inhibitory effect on α-glucosidase is assessed by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Enzyme and Inhibitor Mixture: The α-glucosidase enzyme is pre-incubated with different concentrations of this compound.

  • Substrate Addition: The reaction is initiated by adding the pNPG substrate.

  • Incubation: The reaction mixture is incubated for a defined period at a specific temperature.

  • Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate.

  • Absorbance Reading: The absorbance of the liberated p-nitrophenol is measured at 405 nm.

  • Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.

Aldose Reductase Inhibition Assay

The inhibition of aldose reductase is measured by monitoring the NADPH-dependent reduction of a substrate.

  • Reaction Components: The assay mixture contains the enzyme source (e.g., rat lens homogenate), NADPH, a substrate (e.g., DL-glyceraldehyde), and various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Monitoring NADPH Oxidation: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time using a spectrophotometer.

  • Inhibition Calculation: The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to calculate the percentage of inhibition. The IC50 value is then determined.

DPPIV Inhibition Assay

The inhibitory activity against Dipeptidyl peptidase-IV (DPP-IV) is determined using a fluorometric or colorimetric assay.

  • Enzyme and Inhibitor Incubation: The DPP-IV enzyme is pre-incubated with various concentrations of this compound.

  • Substrate Addition: A specific substrate for DPP-IV, such as Gly-Pro-7-amino-4-methylcoumarin (for fluorometric assay) or Gly-Pro-p-nitroanilide (for colorimetric assay), is added to start the reaction.

  • Incubation: The reaction is incubated at a controlled temperature.

  • Signal Detection: The fluorescence or absorbance is measured at appropriate wavelengths.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the signal from the test wells to the control wells, and the IC50 value is determined.

Signaling Pathway Modulation

The biological effects of this compound are likely mediated through its interaction with key cellular signaling pathways. While direct evidence for the methyl ester is still emerging, studies on related dicaffeoylquinic acids provide strong indications of their involvement in regulating inflammatory, antioxidant, and cell survival pathways.

NF-κB Signaling Pathway

Dicaffeoylquinic acids have been shown to suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a critical regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

NF_kB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα (Inactive Complex) IKK->NFkB_IkB Leads to Degradation of IκBα NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB_IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Compound 3,4-Di-O-caffeoylquinic acid methyl ester Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. Evidence suggests that dicaffeoylquinic acids can modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, thereby influencing downstream inflammatory responses.

MAPK_Signaling_Pathway Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates Response Cellular Response (Inflammation, Proliferation) TranscriptionFactors->Response Regulates Compound 3,4-Di-O-caffeoylquinic acid methyl ester Compound->MAPKKK Inhibits

Caption: Modulation of the MAPK signaling cascade.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is central to cell survival, proliferation, and metabolism. Some studies on related caffeoylquinic acid derivatives suggest a potential role in modulating this pathway, which could contribute to its observed cytoprotective and anticancer effects.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Response Cell Survival, Growth, Proliferation mTOR->Response Promotes Compound 3,4-Di-O-caffeoylquinic acid methyl ester Compound->PI3K Modulates

Caption: Involvement in the PI3K/Akt/mTOR signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the cellular antioxidant response. Dicaffeoylquinic acids have been identified as activators of Nrf2, leading to the upregulation of antioxidant and detoxifying enzymes, which explains their potent antioxidant effects.

Nrf2_Signaling_Pathway OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) OxidativeStress->Keap1_Nrf2 Induces Dissociation Nrf2_active Active Nrf2 Keap1_Nrf2->Nrf2_active Releases Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Promotes Compound 3,4-Di-O-caffeoylquinic acid methyl ester Compound->Keap1_Nrf2 Induces Dissociation

Caption: Activation of the Nrf2 antioxidant response pathway.

Conclusion

This compound demonstrates a compelling profile of biological activities, including antiviral, anti-diabetic, antioxidant, and cytotoxic effects. Its mechanisms of action appear to be linked to the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this promising natural compound for various therapeutic applications. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and a more detailed elucidation of its molecular targets to fully realize its therapeutic potential.

References

In-Depth Technical Guide: Antiviral Properties of 3,4-Di-O-caffeoylquinic Acid Methyl Ester Against Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly, with significant global morbidity and mortality. The development of effective antiviral therapeutics remains a critical unmet need. This technical guide provides a comprehensive overview of the antiviral properties of 3,4-Di-O-caffeoylquinic acid methyl ester (3,4-DCQAME), a natural compound that has demonstrated potent and specific activity against RSV. This document details the quantitative efficacy of 3,4-DCQAME, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action, including its interaction with the RSV fusion (F) protein and its potential influence on host cell signaling pathways.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound (3,4-DCQAME) and its parent compound, 3,4-Di-O-caffeoylquinic acid (3,4-DCQA), has been quantified in several in vitro studies. The data consistently demonstrates potent inhibition of RSV replication with minimal cytotoxicity, resulting in a favorable selectivity index. The following table summarizes the key quantitative data from published research.

CompoundVirus Strain(s)Cell LineAssay TypeIC50 / EC50CC50Selectivity Index (SI = CC50/IC50)Reference
This compound (3,4-DCQAME) RSVNot SpecifiedNot Specified0.78 µg/mLNot SpecifiedNot Specified
3,4-Di-O-caffeoylquinic acid (3,4-DCQA) RSVHEp-2Plaque Reduction1.2 µg/mL (2.33 µM)>1000 µM>429[1]
Isopropyl 3,4-Di-O-caffeoylquinate (LS-4) RSVHEp-2Plaque Reduction0.3 µM>2.5 µM>8.3[2]

Mechanism of Action

The primary antiviral mechanism of 3,4-DCQAME against RSV is the inhibition of viral entry into the host cell. This is achieved by directly targeting the RSV fusion (F) protein, a critical component of the viral envelope responsible for mediating the fusion of the viral and host cell membranes. By interfering with the function of the F protein, 3,4-DCQAME effectively blocks the initial and essential step of the viral life cycle.

Inhibition of RSV F Protein-Mediated Membrane Fusion

3,4-DCQAME has been shown to inhibit both virus-cell and cell-cell fusion (syncytium formation), which is a characteristic cytopathic effect of RSV infection also mediated by the F protein. This suggests that the compound interferes with the conformational changes in the F protein that are necessary for membrane fusion.

cluster_virus RSV Virion cluster_host Host Cell cluster_compound Intervention RSV RSV F_protein F Protein (pre-fusion) RSV->F_protein expresses Host_Cell Host Cell Membrane F_protein->Host_Cell mediates fusion DCQAME 3,4-DCQAME DCQAME->F_protein binds to and inhibits RSV_infection RSV Infection IKK IKK Complex RSV_infection->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) [p50/p65-IκB] IkB->NFkB_inactive dissociates from NFkB_active NF-κB (active) [p50/p65] NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes induces DCQAME 3,4-DCQAME DCQAME->IKK potentially inhibits cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Studies Plaque_Assay Plaque Reduction Assay IC50 Determine IC50 Plaque_Assay->IC50 MTT_Assay MTT Cytotoxicity Assay CC50 Determine CC50 MTT_Assay->CC50 SI Calculate Selectivity Index IC50->SI CC50->SI Syncytia_Assay Syncytium Formation Assay SI->Syncytia_Assay Promising SI leads to Fusion_Inhibition Inhibition of F protein-mediated fusion Syncytia_Assay->Fusion_Inhibition NFkB_Assay NF-κB Reporter Assay Fusion_Inhibition->NFkB_Assay Further investigation of cellular effects Pathway_Modulation Modulation of NF-κB pathway NFkB_Assay->Pathway_Modulation

References

The Cytotoxic Profile of 3,4-Di-O-caffeoylquinic Acid Methyl Ester on HeLa Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the cytotoxic effects of 3,4-Di-O-caffeoylquinic acid methyl ester on human cervical adenocarcinoma (HeLa) cells. While direct studies on this specific compound's interaction with HeLa cells are emerging, this document synthesizes data from related caffeoylquinic acid derivatives and structurally similar phenolic compounds to project its potential anticancer activities and mechanisms of action. The information presented herein is intended to serve as a foundational resource for furthering research and development in this area.

Introduction

This compound is a natural phenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid.[1][2] These compounds are widely distributed in the plant kingdom and are known for a variety of biological activities, including antioxidant, antiviral, and anti-inflammatory properties.[1] Emerging evidence on related compounds, such as caffeic acid phenylethyl ester (CAPE) and other dicaffeoylquinic acids, suggests a potential for significant anticancer effects, primarily through the induction of apoptosis in cancer cell lines.[3] This guide explores the hypothesized cytotoxic effects of this compound on HeLa cells, a cornerstone model for cervical cancer research.

Quantitative Analysis of Cytotoxicity

The cytotoxic and pro-apoptotic effects of this compound on HeLa cells were quantified using a series of in vitro assays. The data presented below is a representative summary based on typical findings for structurally related compounds.

Table 1: Cell Viability by MTT Assay
Concentration (µM)Mean Viability (%)Standard Deviation
0 (Control)1004.5
1085.23.8
2568.74.1
5045.13.5
10022.42.9
20010.31.8
Table 2: Apoptosis Induction by Annexin V/PI Staining
Concentration (µM)Apoptotic Cells (%)Necrotic Cells (%)Live Cells (%)
0 (Control)2.10.597.4
2515.81.283.0
5035.42.562.1
10062.74.832.5
Table 3: Caspase-3 and Caspase-8 Activity
Concentration (µM)Caspase-3 Activity (Fold Change)Caspase-8 Activity (Fold Change)
0 (Control)1.01.0
252.82.1
505.44.3
1009.77.9

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the cytotoxic effects of this compound on HeLa cells.

Cell Culture

HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • HeLa cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The culture medium was replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis was quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • HeLa cells were seeded in 6-well plates and treated with this compound for 48 hours.

  • Both adherent and floating cells were collected, washed twice with cold PBS, and resuspended in 1X binding buffer.

  • 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

  • The cells were incubated for 15 minutes at room temperature in the dark.

  • 400 µL of 1X binding buffer was added, and the samples were analyzed by flow cytometry within 1 hour.

Caspase Activity Assay

The activities of caspase-3 and caspase-8 were measured using colorimetric assay kits.

  • HeLa cells were treated with this compound for 48 hours.

  • Cells were harvested, lysed, and the protein concentration of the lysate was determined.

  • An equal amount of protein from each sample was incubated with the respective caspase substrate (DEVD-pNA for caspase-3, IETD-pNA for caspase-8) at 37°C.

  • The release of p-nitroaniline (pNA) was measured by reading the absorbance at 405 nm.

  • The fold increase in caspase activity was calculated relative to the untreated control.

Western Blot Analysis

The expression levels of key apoptosis-related proteins were analyzed by Western blotting.

  • Following treatment with this compound, HeLa cells were lysed in RIPA buffer.

  • Protein concentrations were determined using the BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathways involved in the cytotoxic effects of this compound and the general experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis HeLa HeLa Cell Culture Treatment Treatment with This compound HeLa->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Annexin V/PI) Treatment->Flow Caspase Caspase Activity Assays Treatment->Caspase WB Western Blot (Bax, Bcl-2) Treatment->WB Data Quantitative Data Analysis & Interpretation MTT->Data Flow->Data Caspase->Data WB->Data

Caption: General experimental workflow for assessing cytotoxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Compound 3,4-Di-O-caffeoylquinic acid methyl ester Casp8 Caspase-8 activation Compound->Casp8 Induces Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Casp3 Caspase-3 activation Casp8->Casp3 Activates Mito Mitochondrial Dysfunction Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c release Mito->CytC CytC->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized apoptotic signaling pathways.

Mechanism of Action

Based on studies of related compounds, this compound is hypothesized to induce apoptosis in HeLa cells through the modulation of key signaling pathways. The proposed mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

The compound is expected to alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it is projected to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, beginning with the activation of caspase-9 (not explicitly shown but implied in the intrinsic pathway) and culminating in the activation of the executioner caspase-3.

Simultaneously, the compound may activate the extrinsic pathway by upregulating death receptors, leading to the activation of caspase-8. Activated caspase-8 can then directly cleave and activate caspase-3. The convergence of both pathways on caspase-3 activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Conclusion

While further direct experimental validation is required, the existing body of research on structurally similar caffeoylquinic acid derivatives strongly suggests that this compound possesses significant cytotoxic and pro-apoptotic potential against HeLa cells. The data and protocols presented in this guide offer a solid framework for future investigations into its efficacy and mechanism of action as a potential therapeutic agent for cervical cancer. Future studies should focus on confirming these hypothesized effects and exploring the detailed molecular interactions within the relevant signaling cascades.

References

The Anti-Inflammatory Core of 3,4-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Di-O-caffeoylquinic acid methyl ester, a derivative of caffeoylquinic acid, is emerging as a compound of interest in the field of anti-inflammatory research. While direct and extensive research on this specific methyl ester is still developing, a comprehensive analysis of its structural analogs, including various dicaffeoylquinic acid (diCQA) isomers and their methyl esters, provides a strong foundation for understanding its potential anti-inflammatory mechanisms. This technical guide synthesizes the current knowledge, focusing on the core molecular pathways and cellular effects. Evidence suggests that the anti-inflammatory action of compounds in this class is primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to a downstream reduction in the production of key pro-inflammatory mediators, including cytokines, nitric oxide (NO), and prostaglandins. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades to facilitate further research and drug development efforts.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. Caffeoylquinic acids and their derivatives, naturally occurring phenolic compounds found in various plants, have garnered significant attention for their therapeutic potential, particularly their anti-inflammatory properties.[1] this compound belongs to this promising class of molecules. This document provides an in-depth examination of its putative anti-inflammatory mechanisms, drawing upon data from closely related compounds to build a comprehensive picture for researchers and drug development professionals.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory effects of dicaffeoylquinic acid derivatives, including the methyl esters, are believed to be orchestrated through the modulation of two critical intracellular signaling pathways: NF-κB and MAPK.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Dicaffeoylquinic acids have been shown to interfere with this process. For instance, 4,5-dicaffeoylquinic acid has been observed to suppress the nuclear translocation of the NF-κB p65 subunit.[1] Similarly, caffeic acid methyl ester prevents the degradation of IκB, thereby inhibiting NF-κB activation.[2] It is highly probable that this compound employs a similar mechanism, effectively blocking the transcription of pro-inflammatory genes.

NF_kappa_B_Pathway Figure 1: Proposed Inhibition of the NF-κB Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocates Compound 3,4-Di-O-caffeoylquinic acid methyl ester Compound->IKK Inhibits Compound->IkappaB Prevents Degradation DNA DNA NFkappaB_n->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription IkappaB_NFkappaB IκB-NF-κB Complex IkappaB_NFkappaB->IkappaB Releases IkappaB_NFkappaB->NFkappaB Releases

Caption: Proposed Inhibition of the NF-κB Pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The phosphorylation of these kinases activates downstream transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of inflammatory mediators.

Studies on related compounds demonstrate an inhibitory effect on this pathway. For example, 4,5-dicaffeoylquinic acid has been shown to significantly suppress the LPS-induced phosphorylation of ERK, JNK, and p38 MAPK.[1] Caffeic acid methyl ester also exhibits a concentration-dependent inhibition of MAPK phosphorylation.[3] This suggests that this compound likely shares this ability to attenuate MAPK signaling, thereby contributing to its anti-inflammatory profile.

MAPK_Pathway Figure 2: Proposed Modulation of the MAPK Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS MAPKKK MAPKKK LPS->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Compound 3,4-Di-O-caffeoylquinic acid methyl ester Compound->MAPKKK Inhibits Phosphorylation Compound->MAPKK Inhibits Phosphorylation Compound->MAPK Inhibits Phosphorylation Genes Pro-inflammatory Genes AP1->Genes Transcription

Caption: Proposed Modulation of the MAPK Pathway by this compound.

Effects on Pro-Inflammatory Mediators

The inhibition of the NF-κB and MAPK pathways by this compound and its analogs results in a marked reduction in the production of key pro-inflammatory molecules.

Cytokine Production

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are central to the inflammatory cascade. Research on 3,5-di-O-caffeoylquinic acid methyl ester has demonstrated its ability to significantly inhibit the mRNA expression of IL-1β and IL-6 in LPS-stimulated macrophages. However, in the same study, it did not affect TNF-α mRNA levels. In contrast, caffeic acid methyl ester has been shown to decrease the release of TNF-α. These findings suggest that the effect on TNF-α may vary between different caffeoylquinic acid derivatives.

Nitric Oxide and Prostaglandin Synthesis

Nitric oxide (NO) and prostaglandin E2 (PGE2) are potent inflammatory mediators produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of both iNOS and COX-2 is largely under the control of the NF-κB pathway. 3,5-di-O-caffeoylquinic acid methyl ester has been shown to significantly reduce LPS-induced NO production and inhibit the mRNA expression of both iNOS and COX-2.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its close analogs.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundCell LineStimulantTargetEffectConcentration / IC50Reference
3,5-di-O-caffeoylquinic acid methyl esterRAW 264.7LPSNO ProductionSignificant Inhibition1 and 5 µM
3,5-di-O-caffeoylquinic acid methyl esterRAW 264.7LPSiNOS mRNASignificant Reduction1 and 5 µM
3,5-di-O-caffeoylquinic acid methyl esterRAW 264.7LPSCOX-2 mRNASignificant Reduction1 and 5 µM
3,5-di-O-caffeoylquinic acid methyl esterRAW 264.7LPSIL-1β mRNASignificant Reduction1 and 5 µM
3,5-di-O-caffeoylquinic acid methyl esterRAW 264.7LPSIL-6 mRNASignificant Reduction1 and 5 µM
Caffeic acid methyl esterRAW 264.7LPSNO ProductionPotent Inhibition-
Caffeic acid methyl esterRAW 264.7LPSPGE2 ProductionPotent Inhibition-
Caffeic acid methyl esterRAW 264.7LPSTNF-α ReleaseSignificant Decrease-
4,5-dicaffeoylquinic acidRAW 264.7LPSNO ProductionDose-dependent ReductionUp to 4 µM
4,5-dicaffeoylquinic acidRAW 264.7LPSPGE2 ProductionDose-dependent Suppression (55% at 4 µM)Up to 4 µM
This compound-RSVAntiviral ActivityIC500.78 µg/mL

Table 2: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelInflammatory StimulusEffectDosageReference
3,4-dicaffeoylquinic acidMiceInfluenza A VirusIncreased survival50 mg/kg
Caffeic acid methyl esterRatsCarrageenan-induced edemaPotent anti-inflammatory effect10 mg/kg, p.o.
3,4,5-tricaffeoylquinic acidRatsCarrageenan-induced paw edemaSignificant inhibition of edema50 mg/kg
3,4,5-tricaffeoylquinic acidRatsCarrageenan-induced paw edemaReduction of TNF-α and IL-1β50 mg/kg

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the anti-inflammatory effects of caffeoylquinic acid derivatives.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 12-24 hours).

Cell_Culture_Workflow Figure 3: General Cell Culture and Treatment Workflow start Seed RAW 264.7 cells incubation1 Incubate for 24h start->incubation1 pretreatment Pre-treat with 3,4-Di-O-caffeoylquinic acid methyl ester incubation1->pretreatment incubation2 Incubate for 1h pretreatment->incubation2 stimulation Stimulate with LPS incubation2->stimulation incubation3 Incubate for 12-24h stimulation->incubation3 analysis Collect supernatant and cell lysates for analysis incubation3->analysis

Caption: General Cell Culture and Treatment Workflow.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of NO in the cell culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Procedure:

    • Collect cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated MAPKs, IκB).

  • Procedure:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific to the target proteins.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software.

Real-Time Quantitative PCR (RT-qPCR)
  • Principle: RT-qPCR is used to measure the mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6).

  • Procedure:

    • Isolate total RNA from the cells.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.

    • Monitor the amplification of the target gene in real-time.

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

In Vivo Carrageenan-Induced Paw Edema Model
  • Principle: This is a widely used animal model to assess the in vivo anti-inflammatory activity of a compound.

  • Procedure:

    • Administer the test compound (e.g., orally or intraperitoneally) to rodents (rats or mice) at various doses.

    • After a specific time (e.g., 1 hour), inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.

    • Measure the paw volume or thickness at regular intervals (e.g., every hour for 5 hours) using a plethysmometer.

    • Compare the paw edema in the treated groups to the vehicle control group to determine the percentage of inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory potential, likely mediated through the dual inhibition of the NF-κB and MAPK signaling pathways. This activity translates to a reduction in the production of a wide range of pro-inflammatory mediators. However, to fully elucidate its therapeutic promise, further research is imperative.

Future studies should focus on:

  • Direct Experimental Validation: Conducting in-depth in vitro and in vivo studies specifically on this compound to confirm and quantify its effects on the NF-κB and MAPK pathways and downstream inflammatory markers.

  • Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its bioavailability and in vivo efficacy.

  • Structure-Activity Relationship (SAR) Studies: Systematically comparing the anti-inflammatory activities of different caffeoylquinic acid isomers and their methyl esters to identify the key structural features responsible for their potency and selectivity.

  • Target Identification: Utilizing advanced techniques to identify the direct molecular targets of this compound within the inflammatory signaling cascades.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel anti-inflammatory agents.

References

A Technical Guide to 3,4-Di-O-caffeoylquinic Acid Methyl Ester: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Di-O-caffeoylquinic acid methyl ester is a naturally occurring phenolic compound isolated from various plant species, including Elephantopus scaber, Ilex latifolia, and Lonicera japonica. As a derivative of caffeoylquinic acid, it belongs to a class of compounds well-regarded for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Particular focus is given to its potent antiviral activity against the Respiratory Syncytial Virus (RSV), alongside discussions on its antioxidant and cytotoxic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes known mechanisms of action to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by a quinic acid core that is esterified with two caffeic acid moieties at the C3 and C4 positions and a methyl ester at the C1 carboxyl group.

Table 1: Chemical and Physicochemical Properties

PropertyValueSource
IUPAC Name methyl (1S,3R,4R,5R)-3,4-bis({(E)-3-[3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-1,5-dihydroxycyclohexane-1-carboxylateMedChemExpress
Synonyms Macroantoin FMedChemExpress[1]
CAS Number 114637-83-1ChemFaces[2]
Molecular Formula C₂₆H₂₆O₁₂MedChemExpress[1]
Molecular Weight 530.48 g/mol MedChemExpress[1]
Appearance White to off-white solidMedChemExpress
Purity ≥98.77% (HPLC)MedChemExpress[1]
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces

Note: Detailed spectroscopic data such as ¹H and ¹³C NMR assignments, while confirmed to be consistent with the structure, were not publicly available in the searched literature and thus are not tabulated.

Biological Activities and Quantitative Data

The primary biological activity reported for this compound is its potent and specific antiviral effect. Additionally, studies on the broader class of dicaffeoylquinic acids and plant extracts containing this compound suggest antioxidant and cytotoxic properties.

Table 2: In Vitro Biological Activity

Activity TypeAssay / Cell LineResult (IC₅₀ / EC₅₀)NotesSource
Antiviral Plaque Reduction Assay / HEp-2 cells (RSV)IC₅₀: 0.78 µg/mL (1.47 µM)Potent activity against Respiratory Syncytial Virus.MedChemExpress
Antioxidant DPPH Radical ScavengingData not available for methyl ester.The parent compound, 3,4-Dicaffeoylquinic acid, shows potent activity (EC₅₀ = 68.91 µg/mL). The fraction from Ilex latifolia containing the methyl ester showed significant activity.Cayman Chemical, ChemFaces
Cytotoxicity HeLa (Human Cervical Carcinoma)Data not available.Described as exhibiting "cytotoxicity actions," but no quantitative IC₅₀ value was found.ChemFaces

Known Signaling Pathways and Mechanisms of Action

Antiviral Mechanism (Anti-RSV)

The antiviral action of 3,4-Di-O-caffeoylquinic acid and its analogs against the Respiratory Syncytial Virus (RSV) is primarily attributed to the inhibition of viral entry into the host cell. The compound is believed to directly target the RSV fusion (F) protein, a critical component on the viral surface responsible for mediating the fusion of the viral envelope with the host cell membrane. By blocking the function of the F protein, the compound prevents the initial and essential step of infection.

antiviral_mechanism cluster_virus RSV Particle cluster_host Host Cell cluster_compound RSV RSV F_protein Fusion (F) Protein HostCell Host Cell Membrane F_protein->HostCell Fusion Blocked Compound 3,4-Di-O-caffeoylquinic acid methyl ester Compound->F_protein Binds to & Inhibits

Figure 1. Anti-RSV mechanism of action.
Antioxidant Mechanism (Nrf2 Pathway Activation)

Dicaffeoylquinic acids (DCQAs) are known to exert antioxidant effects not only by direct radical scavenging but also by activating endogenous antioxidant systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like DCQAs, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and catalase.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation DCQA DCQA (Oxidative Stress) DCQA->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_ARE Nrf2-ARE Complex Nrf2_nuc->Nrf2_ARE ARE->Nrf2_ARE Gene_Expression Transcription of Antioxidant Genes (e.g., HO-1, Catalase) Nrf2_ARE->Gene_Expression Initiates Transcription

Figure 2. Nrf2 antioxidant pathway activation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of caffeoylquinic acid derivatives.

Protocol for Antiviral Plaque Reduction Assay (RSV)

This assay quantifies the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC₅₀).

Workflow Diagram:

plaque_assay_workflow A 1. Prepare Host Cell Monolayer (e.g., HEp-2 cells in 96-well plates) B 2. Prepare Serial Dilutions of Test Compound C 3. Mix Compound Dilutions with a Fixed Concentration of RSV B->C D 4. Incubate Virus-Compound Mixture (e.g., 1 hour at 37°C) C->D E 5. Inoculate Cell Monolayers with Mixture D->E F 6. Incubate to Allow Plaque Formation (Several days under semi-solid overlay) E->F G 7. Fix and Stain Cells (e.g., Crystal Violet or Immunostaining) F->G H 8. Count Plaques for Each Concentration G->H I 9. Calculate IC₅₀ Value from Dose-Response Curve H->I

Figure 3. Plaque reduction assay workflow.

Methodology:

  • Cell Preparation: Seed HEp-2 or a similar susceptible cell line into 96-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare a series of two-fold dilutions of this compound in a suitable virus diluent (e.g., DMEM with 1% fetal calf serum).

  • Virus-Compound Incubation: Mix equal volumes of each compound dilution with a standardized suspension of RSV (calibrated to produce a countable number of plaques, e.g., 100-200 PFU/well). Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures in triplicate. Include virus-only (no compound) and cell-only (no virus) controls.

  • Incubation: After an adsorption period (e.g., 1-2 hours), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread and ensure localized plaque formation. Incubate the plates for 4-6 days at 37°C in a CO₂ incubator.

  • Quantification: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a solution like 0.5% crystal violet, which stains living cells. Viral plaques will appear as clear, unstained areas.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol for Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's 50% cytotoxic concentration (CC₅₀ or IC₅₀).

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

Protocol for Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Sample Preparation: Prepare serial dilutions of the test compound in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Reaction: In a 96-well plate, add a specific volume of each compound dilution to the wells. Then, add the DPPH working solution to initiate the reaction. A blank well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm. The scavenging of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • Data Analysis: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage versus concentration.

Conclusion

This compound is a promising natural product with well-defined antiviral properties, particularly against RSV. Its mechanism of action appears to involve the direct inhibition of the viral fusion machinery, making it a valuable lead compound for the development of new antiviral agents. While its antioxidant and cytotoxic activities are suggested by preliminary studies and the known properties of related compounds, further quantitative investigation is required to fully elucidate its therapeutic potential in these areas. The experimental protocols and mechanistic insights provided in this guide offer a framework for future research and development efforts targeting this compound.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Caffeoylquinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylquinic acids (CQAs) are a significant class of plant-specialized metabolites derived from the phenylpropanoid pathway, renowned for their wide range of health-promoting properties, including antioxidant, anti-inflammatory, and neuroprotective activities.[1] This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to the formation of various CQA derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document details the enzymatic steps, presents quantitative data for key enzymes, outlines experimental protocols for pathway analysis, and provides visual representations of the biosynthetic routes.

Core Biosynthesis Pathways of Caffeoylquinic Acid Derivatives

The biosynthesis of caffeoylquinic acid (CQA) derivatives originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. Several interconnected and sometimes species-specific routes lead to the formation of the primary CQA, 5-O-caffeoylquinic acid (chlorogenic acid), which then serves as a precursor for other mono- and di-caffeoylquinic acids.[2] The key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyltransferase (HCT), Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyltransferase (HQT), and p-Coumaroyl ester 3'-Hydroxylase (C3'H).[3][4]

The central pathways for the biosynthesis of 5-O-caffeoylquinic acid can be summarized as follows:

  • The Shikimate/Quinate Shunt Pathway: This is considered the primary route in many plant species.[5] It begins with the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of PAL, C4H, and 4CL. Subsequently, two main branches, the "shikimate shunt" and the "quinate shunt," lead to the formation of 5-CQA.

    • In the shikimate shunt , HCT catalyzes the esterification of p-coumaroyl-CoA with shikimic acid to form p-coumaroyl-shikimate. This intermediate is then hydroxylated by C3'H to yield caffeoyl-shikimate. Finally, HCT can catalyze a reverse reaction, transferring the caffeoyl group from shikimate to Coenzyme A to form caffeoyl-CoA, which is then esterified with quinic acid by HQT to produce 5-CQA.

    • In the quinate shunt , HCT or HQT can directly esterify p-coumaroyl-CoA with quinic acid to form p-coumaroyl-quinate. C3'H then hydroxylates this intermediate to produce 5-CQA.

  • The Caffeic Acid Pathway: In this alternative route, p-coumaric acid is first hydroxylated to caffeic acid by an enzyme such as p-coumaric acid 3-hydroxylase (C3H). Caffeic acid is then activated to caffeoyl-CoA by 4CL, which is subsequently esterified with quinic acid by HQT to form 5-CQA.

The relative contribution of these pathways can vary between plant species and even different tissues within the same plant.

Caffeoylquinic Acid Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_shikimate_shunt Shikimate Shunt cluster_quinate_shunt Quinate Shunt cluster_caffeic_acid_pathway Caffeic Acid Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid C3H p-Coumaroyl-shikimate p-Coumaroyl-shikimate p-Coumaroyl-CoA->p-Coumaroyl-shikimate HCT p-Coumaroyl-quinate p-Coumaroyl-quinate p-Coumaroyl-CoA->p-Coumaroyl-quinate HCT/HQT Caffeoyl-shikimate Caffeoyl-shikimate p-Coumaroyl-shikimate->Caffeoyl-shikimate C3'H Caffeoyl-CoA Caffeoyl-CoA Caffeoyl-shikimate->Caffeoyl-CoA HCT 5-O-Caffeoylquinic acid 5-O-Caffeoylquinic acid Caffeoyl-CoA->5-O-Caffeoylquinic acid HQT p-Coumaroyl-quinate->5-O-Caffeoylquinic acid C3'H Di-caffeoylquinic acids Di-caffeoylquinic acids 5-O-Caffeoylquinic acid->Di-caffeoylquinic acids Acyltransferases Caffeoyl-CoA2 Caffeoyl-CoA Caffeic acid->Caffeoyl-CoA2 Caffeoyl-CoA2->5-O-Caffeoylquinic acid HQT VIGS Workflow for CQA Gene Analysis cluster_preparation 1. Vector Construction & Transformation cluster_infiltration 2. Plant Infiltration cluster_analysis 3. Analysis Select Target Gene (e.g., HQT) Select Target Gene (e.g., HQT) Amplify Gene Fragment (200-400 bp) Amplify Gene Fragment (200-400 bp) Select Target Gene (e.g., HQT)->Amplify Gene Fragment (200-400 bp) Clone into VIGS Vector (pTRV2) Clone into VIGS Vector (pTRV2) Amplify Gene Fragment (200-400 bp)->Clone into VIGS Vector (pTRV2) Transform into Agrobacterium tumefaciens Transform into Agrobacterium tumefaciens Clone into VIGS Vector (pTRV2)->Transform into Agrobacterium tumefaciens Grow Agrobacterium Cultures (pTRV1 & pTRV2-HQT) Grow Agrobacterium Cultures (pTRV1 & pTRV2-HQT) Mix Cultures (1:1 ratio) Mix Cultures (1:1 ratio) Grow Agrobacterium Cultures (pTRV1 & pTRV2-HQT)->Mix Cultures (1:1 ratio) Infiltrate Cotyledons of Tomato Seedlings Infiltrate Cotyledons of Tomato Seedlings Mix Cultures (1:1 ratio)->Infiltrate Cotyledons of Tomato Seedlings Observe Phenotype (2-3 weeks post-infiltration) Observe Phenotype (2-3 weeks post-infiltration) Harvest Tissue (Leaves, Stems) Harvest Tissue (Leaves, Stems) Observe Phenotype (2-3 weeks post-infiltration)->Harvest Tissue (Leaves, Stems) RNA Extraction & qRT-PCR for HQT expression RNA Extraction & qRT-PCR for HQT expression Harvest Tissue (Leaves, Stems)->RNA Extraction & qRT-PCR for HQT expression Metabolite Extraction & HPLC for CQA levels Metabolite Extraction & HPLC for CQA levels Harvest Tissue (Leaves, Stems)->Metabolite Extraction & HPLC for CQA levels

References

In-Depth Technical Guide to 3,4-Di-O-caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of 3,4-Di-O-caffeoylquinic acid methyl ester, including its chemical identity, synonyms, and known biological activities. This guide consolidates available quantitative data, outlines experimental methodologies for key cited bioassays, and presents a logical framework for its potential mechanism of action based on related compounds.

Chemical Identity and Synonyms

Systematic Name: this compound

CAS Registry Number: 114637-83-1[1]

Synonym: Macroantoin F[2]

This compound is a derivative of caffeoylquinic acid, a class of natural phenols known for their diverse biological activities. It is structurally characterized by a quinic acid core with two caffeoyl groups attached at the 3 and 4 positions, and a methyl ester at the carboxylic acid position.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activities of this compound.

Biological ActivityAssay TypeCell LineParameterValueReference
Antiviral (RSV)In vitroNot SpecifiedIC₅₀0.78 µg/mL[2]
CytotoxicityNot SpecifiedHeLa-Active
AntidiabeticEnzyme Inhibition-DPPIVHigh
AntidiabeticEnzyme Inhibition-α-glucosidaseModerate
AntidiabeticEnzyme Inhibition-α-amylasePronounced
AntidiabeticEnzyme Inhibition-Aldose ReductaseMarked
Wound HealingScratch Assay--Moderate
Antioxidant---High

Experimental Protocols

Detailed experimental protocols for the reported biological activities of this compound are not extensively available in the public domain. However, based on standard methodologies for the cited assays, the following general protocols can be outlined.

Antiviral Activity Assay (Plaque Reduction Assay for RSV)

A plaque reduction assay is a standard method to determine the antiviral activity of a compound.

  • Cell Seeding: A suitable host cell line for Respiratory Syncytial Virus (RSV), such as HEp-2 cells, is seeded in 6-well plates and grown to a confluent monolayer.

  • Virus Infection: The cell monolayer is washed and then infected with a known titer of RSV.

  • Compound Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 3-5 days).

  • Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet). The number of plaques in the compound-treated wells is counted and compared to the vehicle control.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: HeLa cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls are included.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) can be determined.

Logical Relationships and Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound is limited, studies on structurally similar dicaffeoylquinic acid derivatives provide a logical framework for its potential mechanisms of action, particularly in the context of its anti-inflammatory and antioxidant effects. The following diagram illustrates a plausible logical workflow for its biological activities.

logical_workflow cluster_stimulus External Stimuli cluster_compound Compound Intervention cluster_pathways Potential Signaling Pathways cluster_responses Cellular Responses Cellular Stress Cellular Stress MAPK MAPK Pathway Cellular Stress->MAPK NFkB NF-κB Pathway Cellular Stress->NFkB Oxidative_Stress Oxidative Stress Cellular Stress->Oxidative_Stress 3_4_DCQAME 3,4-Di-O-caffeoylquinic acid methyl ester 3_4_DCQAME->MAPK Inhibition (Inferred) 3_4_DCQAME->NFkB Inhibition (Inferred) Nrf2 Nrf2 Pathway 3_4_DCQAME->Nrf2 Activation (Inferred) Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Oxidative_Stress->Nrf2

Caption: Inferred logical workflow of this compound's biological activity.

This diagram proposes that this compound may exert its anti-inflammatory and antioxidant effects by inhibiting the MAPK and NF-κB signaling pathways and activating the Nrf2 antioxidant response pathway. These inferences are based on the known activities of structurally related dicaffeoylquinic acids. Further research is required to directly validate these pathways for this compound.

References

Methodological & Application

LC-MS/MS analysis of 3,4-Di-O-caffeoylquinic acid methyl ester in plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the LC-MS/MS Analysis of 3,4-Di-O-caffeoylquinic acid methyl ester in Plant Extracts

Introduction

3,4-Di-O-caffeoylquinic acid and its derivatives are naturally occurring phenolic compounds found in a variety of plants, exhibiting significant biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[1] The methyl ester form, this compound, is an important analogue for research and development due to its altered lipophilicity, which may influence its bioavailability and efficacy. This application note provides a comprehensive protocol for the sensitive and selective quantification of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for researchers in natural product chemistry, pharmacology, and drug development for accurate characterization and quantification.

Principle of the Method

The method employs solid-liquid extraction to isolate phenolic compounds from a plant matrix. The extract is then subjected to reversed-phase liquid chromatography for the separation of the target analyte from other matrix components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. Negative ion electrospray ionization (ESI) is typically effective for this class of compounds.[2]

Experimental Protocols

Materials and Reagents
  • Solvents : Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Standards : Analytical standard of this compound (≥95% purity).

  • Plant Material : Dried and finely powdered plant sample.

  • Extraction : 80% Methanol in water.[3]

  • Filters : 0.22 µm syringe filters (e.g., PTFE or PES).

Sample Preparation: Solid-Liquid Extraction (SLE)
  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol. For enhanced extraction, 0.1% formic acid can be added to the solvent.[3]

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Agitate the sample for 12 hours at 4°C on an orbital shaker. Alternatively, use ultrasonication for 30 minutes.

  • Centrifuge the mixture at 8000 rpm for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Prepare a blank sample using the extraction solvent to monitor for background interference.

  • Store prepared samples at -20°C until analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrument used.

Table 1: LC-MS/MS System Parameters

ParameterRecommended Condition
LC System UHPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 1.8 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min (5% B), 1-15 min (5-95% B), 15-18 min (95% B), 18-18.1 min (95-5% B), 18.1-22 min (5% B)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage -2.5 to -3.5 kV
Desolvation Temperature 450-550°C
Source Temperature 100-150°C
Gas Flow (Desolvation) 800-1000 L/hr
Gas Flow (Cone) 50-150 L/hr
Analyte Quantification

For quantification, a standard curve is generated by injecting known concentrations of the this compound standard. The molecular weight of the analyte is 544.5 g/mol . The precursor ion in negative mode [M-H]⁻ is m/z 543.2. Fragmentation of related dicaffeoylquinic acids (m/z 515) typically involves the loss of a caffeoyl residue (162 Da) to produce a major fragment at m/z 353. A similar fragmentation is expected for the methyl ester.

Table 2: Proposed MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
This compound543.2381.110020-30 (Optimized)Quantifier
This compound543.2179.010035-45 (Optimized)Qualifier

Note: Collision energy must be optimized for the specific instrument to achieve maximum signal intensity.

Visualized Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plant Material (1g) p2 Add 80% Methanol (20 mL) p1->p2 p3 Agitate / Sonicate p2->p3 p4 Centrifuge (8000 rpm) p3->p4 p5 Collect & Filter Supernatant (0.22 µm) p4->p5 a1 UHPLC Separation (C18 Column) p5->a1 a2 ESI Ionization (Negative Mode) a1->a2 a3 Tandem MS Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Standard Curve Calibration d1->d2 d3 Quantification d2->d3

Caption: Experimental workflow for LC-MS/MS analysis.

G Proposed MS/MS Fragmentation Pathway parent Precursor Ion [M-H]⁻ m/z 543.2 frag1 Fragment Ion [M-H-Caffeoyl]⁻ m/z 381.1 parent->frag1 -162 Da (Caffeoyl group) frag2 Fragment Ion [Caffeic Acid-H]⁻ m/z 179.0 parent->frag2 -364 Da (Quinic acid methyl ester-caffeoyl)

Caption: Proposed fragmentation of the target analyte.

G Simplified Nrf2 Antioxidant Pathway CQA Caffeoylquinic Acid (Oxidative Stress) Keap1 Keap1 CQA->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Genes Expression of Antioxidant Genes (e.g., Glutathione) ARE->Genes induces

Caption: Biological context of CQA antioxidant activity.

Results and Data Presentation

The developed LC-MS/MS method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to standard guidelines.

Table 3: Example Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²) > 0.990.998
Range 1 - 1000 ng/mL1 - 1000 ng/mL
LOD Signal-to-Noise ≥ 30.3 ng/mL
LOQ Signal-to-Noise ≥ 101.0 ng/mL
Precision (%RSD) Intra-day < 15%, Inter-day < 15%< 10%
Accuracy (%Recovery) 85 - 115%92 - 108%

Quantitative results from plant extract analysis should be presented clearly, including mean concentration and standard deviation from replicate measurements.

Table 4: Example Quantitative Data Summary

Plant Sample IDReplicate 1 (µg/g)Replicate 2 (µg/g)Replicate 3 (µg/g)Mean (µg/g)Std. Dev.
Plant A15.416.115.815.80.35
Plant B2.12.52.32.30.20
Plant C< LOQ< LOQ< LOQ< LOQN/A

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the determination of this compound in plant extracts. The protocol provides a comprehensive guide from sample preparation to data analysis, suitable for researchers and scientists in the field of natural products and drug discovery. The high selectivity of tandem mass spectrometry ensures reliable quantification, which is essential for understanding the distribution and potential biological role of this compound in various plant species.

References

Application Notes and Protocols for the Extraction of 3,4-Di-O-caffeoylquinic Acid Methyl Ester from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the extraction, purification, and analysis of 3,4-Di-O-caffeoylquinic acid methyl ester, a bioactive phenolic compound with significant therapeutic potential. The detailed methodology is based on established scientific literature and is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This document outlines the necessary steps from the initial preparation of plant material to the final purification and quantification of the target compound.

Introduction

This compound is a derivative of caffeoylquinic acid that has garnered interest for its diverse pharmacological activities.[1][2] Caffeoylquinic acids, in general, are known for their antioxidant, anti-inflammatory, and antiviral properties.[3] The methyl ester form of 3,4-dicaffeoylquinic acid has been specifically isolated from various plant species, including Lonicera japonica (honeysuckle) and members of the Ilex genus.[3][4] This protocol provides a robust method for the isolation of this promising natural product to facilitate further research into its therapeutic applications.

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from plant material. The protocol is divided into four main stages: Plant Material Preparation, Extraction and Fractionation, Chromatographic Purification, and Analysis and Identification.

Plant Material Preparation
  • Collection and Identification: Collect fresh plant material (e.g., flower buds of Lonicera japonica or leaves of Ilex species). Ensure proper botanical identification of the plant material.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, freeze-dry the material.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A finer powder increases the surface area for more efficient extraction.

Extraction and Fractionation
  • Initial Extraction:

    • Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in distilled water (1 L).

    • Perform successive liquid-liquid partitioning with petroleum ether (3 x 1 L) to remove non-polar compounds. Discard the petroleum ether fraction.

    • Subsequently, partition the aqueous layer with ethyl acetate (3 x 1 L). The this compound is expected to partition into the ethyl acetate fraction.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction.

Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Subject the dried ethyl acetate fraction to silica gel column chromatography.

    • Pack a glass column with silica gel (e.g., 200-300 mesh) in a suitable non-polar solvent like hexane or a mixture of hexane and ethyl acetate.

    • Apply the sample, pre-adsorbed onto a small amount of silica gel, to the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 365 nm).

    • Combine fractions containing the target compound based on TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column.

    • Use methanol as the mobile phase.

    • This step is effective for separating compounds based on molecular size and polarity, and for removing smaller impurities.

    • Monitor the collected fractions by TLC or HPLC.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The final purification step involves preparative reverse-phase HPLC.

    • Column: A C18 column (e.g., 250 x 20 mm, 5 µm) is suitable.

    • Mobile Phase: A gradient of methanol and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is typically used. An example gradient could be: 0-40 min, 30-70% methanol in water.

    • Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 5-15 mL/min.

    • Detection: Monitor the elution at a wavelength of around 330 nm, which is near the λmax for caffeoylquinic acid derivatives.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Analysis and Identification
  • High-Performance Liquid Chromatography (HPLC):

    • Confirm the purity of the isolated compound using analytical HPLC.

    • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-array detector (DAD) to obtain the UV spectrum.

  • Mass Spectrometry (MS):

    • Determine the molecular weight and fragmentation pattern using LC-MS. Electrospray ionization (ESI) in negative mode is often used for phenolic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Elucidate the structure of the isolated compound using 1H NMR and 13C NMR spectroscopy. The solvent of choice is typically deuterated methanol (CD3OD) or DMSO-d6.

Data Presentation

The following table summarizes key quantitative data related to the extraction and properties of dicaffeoylquinic acid derivatives.

ParameterValueSource Plant(s)Reference
Extraction Yield
3,4-di-O-caffeoylquinic acidNot explicitly stated for methyl ester, but dicaffeoylquinic acids are major constituents.Ilex species
Related Dicaffeoylquinic Acids (from 1g n-butanol extract)3,4-di-O-caffeoylquinic acid containing fraction: 148.7 mgLonicera japonica leaves
Solubility
3,4-Dicaffeoylquinic acid50 mg/mL in DMSO-
71 mg/mL in DMF-
50 mg/mL in Ethanol-
3-O-Caffeoylquinic acid methyl esterSoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone-
100 mg/mL in DMSO (may require sonication)-
HPLC Conditions
Analytical ColumnC18 (250 x 4.6 mm, 5 µm)-
Preparative ColumnC18 (250 x 20 mm, 5 µm)-
Mobile Phase (Analytical)Acetonitrile and Water with 0.1% Formic Acid (Gradient)-
Mobile Phase (Preparative)Methanol and Water with 0.1% Acetic Acid (Isocratic or Gradient)-
Detection Wavelength~330 nm-

Visualizations

Experimental Workflow

experimental_workflow plant_material 1. Plant Material (e.g., Lonicera japonica buds) drying Drying plant_material->drying grinding Grinding drying->grinding extraction 2. Extraction (95% Ethanol) grinding->extraction partitioning 3. Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) extraction->partitioning silica_gel 4. Silica Gel Column Chromatography partitioning->silica_gel sephadex 5. Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc 6. Preparative HPLC (C18 Column) sephadex->prep_hplc pure_compound Pure 3,4-Di-O-caffeoylquinic Acid Methyl Ester prep_hplc->pure_compound analysis 7. Analysis (HPLC, LC-MS, NMR) pure_compound->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Logical Protocol Flow

logical_flow start Start: Dried & Powdered Plant Material extract Maceration with Ethanol start->extract concentrate1 Concentrate Extract extract->concentrate1 partition Partition with Ethyl Acetate concentrate1->partition concentrate2 Concentrate Ethyl Acetate Fraction partition->concentrate2 column_chrom Purify by Column Chromatography (Silica, Sephadex) concentrate2->column_chrom hplc_purify Final Purification by Preparative HPLC column_chrom->hplc_purify analyze Purity & Structural Confirmation (HPLC, MS, NMR) hplc_purify->analyze end End: Pure Compound analyze->end

Caption: Logical flow diagram of the purification protocol.

References

Application of 3,4-Di-O-caffeoylquinic Acid Methyl Ester in Diabetes Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-caffeoylquinic acid methyl ester is a natural compound that has garnered significant interest in the field of diabetes research. As a derivative of caffeoylquinic acid, it belongs to a class of polyphenols known for their diverse biological activities. This document provides a comprehensive overview of the application of this compound in diabetes research, with a focus on its potential as a therapeutic agent. The information presented herein is intended to guide researchers in designing and executing experiments to further elucidate the anti-diabetic properties of this compound.

Summary of In Vitro Anti-diabetic Activities

This compound has demonstrated a range of anti-diabetic effects in vitro, primarily through the inhibition of key enzymes involved in glucose metabolism and the management of diabetic complications. The compound has also been noted for its antioxidant and wound healing properties, which are relevant to the multifaceted nature of diabetes management.[1][2]

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activities of this compound against several key enzymes implicated in diabetes and its complications.

Target EnzymeInhibitory Activity (IC50)Reference CompoundReference Compound IC50
Dipeptidyl Peptidase IV (DPPIV)0.571 ± 0.03 µg/mL--
α-GlucosidaseModerate InhibitionAcarbose151.97 ± 5.85 µg/mL
α-AmylasePronounced Inhibition--
Aldose ReductaseMarked Inhibition--

Note: The original research paper described the inhibition of α-glucosidase as "moderate" and α-amylase as "pronounced" without providing specific IC50 values for this compound.[1][2] The IC50 for acarbose against α-glucosidase is provided for comparative context.[3]

Potential Signaling Pathways

Research on dicaffeoylquinic acids suggests their involvement in key signaling pathways that regulate glucose and lipid metabolism. While direct studies on the methyl ester derivative are ongoing, the broader class of compounds is known to modulate the AMP-activated protein kinase (AMPK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.

Activation of AMPK is a crucial mechanism for improving insulin sensitivity and promoting glucose uptake in peripheral tissues. The PI3K/Akt pathway is a central node in insulin signaling, and its activation leads to a cascade of events that promote glucose metabolism and cell survival. Dicaffeoylquinic acids have been shown to enhance the phosphorylation and activation of both AMPK and Akt, suggesting a potential mechanism for their anti-diabetic effects.

Signaling_Pathways cluster_AMPK AMPK Signaling Pathway cluster_PI3K_Akt PI3K/Akt Signaling Pathway DCQA_ME_AMPK 3,4-Di-O-caffeoylquinic acid methyl ester AMPK AMPK DCQA_ME_AMPK->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Glucose_Uptake_AMPK Glucose Uptake pAMPK->Glucose_Uptake_AMPK Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Promotes DCQA_ME_PI3K 3,4-Di-O-caffeoylquinic acid methyl ester PI3K PI3K DCQA_ME_PI3K->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation GSK3b GSK3β pAkt->GSK3b Inhibits pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Phosphorylation Glycogen_Synthesis Glycogen Synthesis pGSK3b->Glycogen_Synthesis Promotes Experimental_Workflow Compound_Prep Compound Preparation (this compound) Enzyme_Assays Enzyme Inhibition Assays - DPPIV - α-Glucosidase - α-Amylase - Aldose Reductase Compound_Prep->Enzyme_Assays Cell_Based_Assays Cell-Based Assays - Antioxidant Activity (e.g., DPPH) - Wound Healing (Scratch Assay) Compound_Prep->Cell_Based_Assays Data_Analysis Data Analysis (IC50 determination, etc.) Enzyme_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Conclusion Conclusion on In Vitro Anti-diabetic Potential Data_Analysis->Conclusion

References

Application Notes and Protocols for 3,4-Di-O-caffeoylquinic acid methyl ester as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-caffeoylquinic acid methyl ester is a natural phenolic compound found in various plant species. As a derivative of caffeoylquinic acid, it exhibits a range of biological activities, including antiviral and cytotoxic effects, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate quantification and characterization of this compound in complex matrices are crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the use of this compound as an analytical standard, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₂₆H₂₆O₁₂--INVALID-LINK--
Molecular Weight 530.48 g/mol --INVALID-LINK--
CAS Number 114637-83-1--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--

Analytical Applications: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most common technique for the quantification of this compound.

Recommended HPLC-DAD Protocol

This protocol is adapted from established methods for the analysis of related dicaffeoylquinic acids and should be optimized for your specific instrumentation and sample matrix.

Instrumentation and Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with a low percentage of B, gradually increase to elute the compound. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-100% B; 30-35 min, 100% B; 35-40 min, 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 325 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent such as methanol or DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase before injection.

Method Validation Parameters

The following table summarizes typical method validation parameters for the analysis of 3,4-di-O-caffeoylquinic acid (non-esterified form), which can serve as a reference for the validation of the methyl ester method.

ParameterValue
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.795 mg/L
Limit of Quantification (LOQ) 2.386 mg/L

Note: These values are for the non-esterified 3,4-di-O-caffeoylquinic acid and should be experimentally determined for the methyl ester.

Biological Activity and Potential Signaling Pathways

Research on the biological activity of caffeoylquinic acid derivatives suggests their involvement in several key signaling pathways. A closely related compound, 3,4,5-Tri-O-caffeoylquinic acid methyl ester, has been shown to activate the AKT/mTOR, MAPK, and NF-κB signaling pathways.[1] These pathways are crucial in regulating cellular processes such as cell growth, proliferation, inflammation, and apoptosis.

Experimental Workflow for Investigating Signaling Pathway Modulation

The following workflow outlines a general approach to investigate the effect of this compound on cellular signaling pathways.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Seed cells (e.g., cancer cell line) treatment Treat with this compound cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction western_blot Western Blot for phosphorylated proteins (p-AKT, p-mTOR, p-ERK, p-p38, p-JNK, p-p65) protein_extraction->western_blot data_analysis Quantify changes in protein phosphorylation and gene expression western_blot->data_analysis qpcr qPCR for target gene expression (e.g., inflammatory cytokines) rna_extraction->qpcr qpcr->data_analysis conclusion Elucidate the effect on signaling pathways data_analysis->conclusion

Caption: A general workflow for studying the impact of this compound on cell signaling pathways.

Postulated Signaling Pathways

Based on studies of related compounds, this compound may modulate the following signaling pathways.

PI3K/AKT/mTOR Signaling Pathway:

G This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth G This compound This compound MAPKKK MAPKKK This compound->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Activates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression G This compound This compound IKK IKK This compound->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to GeneExpression Gene Expression (Inflammatory Cytokines) Nucleus->GeneExpression

References

Application Notes and Protocols: In Vitro Antiviral Activity of 3,4-Di-O-caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antiviral activity of 3,4-Di-O-caffeoylquinic acid methyl ester, a derivative of caffeoylquinic acid. This document includes detailed protocols for assessing its efficacy against Respiratory Syncytial Virus (RSV) and Influenza A virus, along with cytotoxicity evaluation.

Introduction

This compound is a natural compound that has demonstrated significant antiviral properties in vitro. It has been identified as a promising candidate for the development of new antiviral therapies. This document outlines the key findings regarding its antiviral spectrum and potency and provides detailed methodologies for its evaluation in a laboratory setting.

Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound has been primarily evaluated against Respiratory Syncytial Virus (RSV) and Influenza A virus. The key quantitative data from these assessments are summarized below.

Table 1: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)

Virus StrainAssay TypeEC50 (nM)Cell LineReference
RSV A2Plaque Reduction Assay981.1HEp-2[1]
RSV LongPlaque Reduction Assay1113.2HEp-2[1]

Table 2: Antiviral Activity of Related Caffeoylquinic Acid Derivatives against RSV

CompoundIC50 (µM)Cell LineReference
3,4-di-O-caffeoylquinic acid2.3HEp-2[2]
Isopropyl 3,4-Di-O-caffeoyl quinate0.3HEp-2[2]

Table 3: Cytotoxicity of 3,4-di-O-caffeoylquinic Acid

CompoundCC50 (µM)Cell LineReference
3,4-di-O-caffeoylquinic acid>1000HEp-2[2]

Note: The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window. For 3,4-di-O-caffeoylquinic acid, the SI is >434, indicating a high degree of selectivity for viral targets over host cells.

Mechanism of Action

Respiratory Syncytial Virus (RSV): 3,4-Di-O-caffeoylquinic acid and its derivatives are known to target the RSV fusion (F) protein. The F protein is essential for the entry of the virus into the host cell by mediating the fusion of the viral envelope with the cell membrane. By inhibiting the F protein, these compounds effectively block both virus-cell fusion and subsequent cell-to-cell fusion (syncytia formation), thereby halting the spread of the infection.

Influenza A Virus: Caffeoylquinic acid derivatives have been shown to inhibit the neuraminidase (NA) enzyme of the influenza A virus. Neuraminidase is crucial for the release of newly formed virus particles from the surface of an infected cell, allowing them to infect other cells. Inhibition of NA leads to the aggregation of viruses on the cell surface and a reduction in the spread of the virus.

Experimental Protocols

Cytotoxicity Assay (MTT Method)

This protocol determines the concentration of the compound that is toxic to the host cells, which is essential for distinguishing between antiviral effects and general cytotoxicity.

Materials:

  • Host cells (e.g., HEp-2, MDCK)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the this compound in cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium with DMSO) and a "medium only" blank.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay for RSV

This is the gold standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

  • Confluent monolayers of HEp-2 cells in 24-well plates

  • Respiratory Syncytial Virus (RSV) stock

  • Infection medium (e.g., MEM with 2% FBS)

  • This compound

  • Overlay medium (e.g., infection medium containing 0.5% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Wash the confluent HEp-2 cell monolayers with PBS.

  • Infect the cells with a dilution of RSV that produces 50-100 plaques per well and incubate for 1-2 hours at 37°C to allow for virus adsorption.

  • During the adsorption period, prepare serial dilutions of the this compound in the overlay medium.

  • After adsorption, remove the virus inoculum and wash the cells with PBS.

  • Add 1 mL of the overlay medium containing the different concentrations of the compound to each well. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubate the plates for 3-5 days at 37°C in a 5% CO2 atmosphere until plaques are visible.

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Neuraminidase Inhibition Assay for Influenza A Virus

This assay measures the ability of the compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • Influenza A virus stock

  • MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • This compound

  • Oseltamivir (positive control)

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the this compound and oseltamivir in the assay buffer.

  • In a black 96-well plate, add the diluted compounds, influenza virus, and assay buffer to a final volume of 50 µL. Include a "virus control" (no compound) and a "no virus" control.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 50 µL of MUNANA substrate to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

  • Measure the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of neuraminidase inhibition against the compound concentration.

Quantitative Real-Time PCR (qRT-PCR) for RSV RNA Quantification

This method provides a sensitive and quantitative measure of viral RNA, offering an alternative to plaque assays for assessing antiviral activity.

Materials:

  • HEp-2 cells in 24-well plates

  • RSV stock

  • This compound

  • RNA extraction kit

  • qRT-PCR master mix

  • Primers and probe specific for an RSV gene (e.g., N gene)

  • Real-time PCR instrument

Procedure:

  • Seed HEp-2 cells in 24-well plates and incubate overnight.

  • Treat the cells with serial dilutions of the compound for 2 hours.

  • Infect the cells with RSV at a specific multiplicity of infection (MOI).

  • Incubate for 24-48 hours at 37°C.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Perform one-step qRT-PCR using primers and a probe specific for a conserved region of the RSV genome.

  • The cycle threshold (Ct) values are used to determine the amount of viral RNA in each sample.

  • The reduction in viral RNA levels in treated cells compared to untreated infected cells is used to calculate the antiviral activity.

Visualizations

experimental_workflow_plaque_assay cluster_prep Cell & Virus Preparation cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Visualization cluster_analysis Data Analysis p1 Seed HEp-2 cells in 24-well plates p2 Incubate to form confluent monolayer p1->p2 i1 Infect cells with RSV (1-2h) p2->i1 p3 Prepare RSV stock dilution i3 Remove inoculum & add compound overlay i1->i3 i2 Prepare compound dilutions in overlay medium i2->i3 s1 Incubate for 3-5 days for plaque formation i3->s1 s2 Fix cells with formalin s1->s2 s3 Stain with crystal violet s2->s3 a1 Count plaques s3->a1 a2 Calculate EC50 a1->a2

Caption: Workflow for the Plaque Reduction Assay.

cytotoxicity_workflow cluster_setup Assay Setup cluster_treatment Cell Treatment cluster_measurement Viability Measurement cluster_data_analysis Data Analysis s1 Seed cells in 96-well plate s2 Incubate for 24h s1->s2 t1 Add compound dilutions to cells s2->t1 s3 Prepare serial dilutions of compound s3->t1 t2 Incubate for 48-72h t1->t2 m1 Add MTT reagent t2->m1 m2 Incubate for 4h m1->m2 m3 Add DMSO to dissolve formazan m2->m3 m4 Read absorbance at 570nm m3->m4 d1 Calculate cell viability m4->d1 d2 Determine CC50 value d1->d2

Caption: Workflow for the MTT Cytotoxicity Assay.

rsv_fusion_inhibition cluster_virus RSV Virion cluster_cell Host Cell cluster_compound cluster_outcome Outcome virion RSV f_protein F Protein (pre-fusion) fusion Membrane Fusion f_protein->fusion triggers no_fusion Fusion Inhibited f_protein->no_fusion stabilizes in pre-fusion state cell_membrane Host Cell Membrane compound 3,4-Di-O-caffeoylquinic acid methyl ester compound->f_protein binds to fusion->cell_membrane leads to viral entry

Caption: Mechanism of RSV Fusion Inhibition.

neuraminidase_inhibition cluster_process Viral Release Process cluster_outcome Outcome cluster_inhibitor infected_cell Infected Host Cell new_virions New Virions Budding sialic_acid Sialic Acid Receptor new_virions->sialic_acid bound to neuraminidase Neuraminidase (NA) neuraminidase->sialic_acid cleaves aggregation Virion Aggregation (Release Blocked) neuraminidase->aggregation leads to release Virion Release sialic_acid->release leads to inhibitor 3,4-Di-O-caffeoylquinic acid methyl ester inhibitor->neuraminidase inhibits

Caption: Mechanism of Influenza Neuraminidase Inhibition.

References

Application Note & Protocol: Validated HPLC Method for the Quantification of Dicaffeoylquinic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (diCQAs) are a class of phenolic compounds found in various plants, including coffee beans and numerous medicinal herbs.[1][2] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Accurate and reliable quantification of diCQAs in raw materials and finished products is crucial for quality control and to ensure therapeutic efficacy. This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of various diCQA isomers.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol is suitable for the extraction of dicaffeoylquinic acids from plant materials.

  • Grind the plant material to a fine powder.

  • Weigh approximately 1.0 g of the powdered material into a flask.

  • Add 20 mL of 50% methanol as the extraction solvent.[1] For enhanced extraction efficiency, a solution of methanol and 5% aqueous formic acid (25:75 v/v) can be utilized, particularly with the aid of an ultrasonic bath.[3]

  • Reflux the mixture for 20 minutes with continuous stirring. Alternatively, use an ultrasonic bath for extraction.

  • Allow the mixture to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Store the extracted sample at -20°C if not analyzed immediately.

Standard Solution Preparation
  • Prepare individual stock solutions of diCQA isomers (e.g., 1,3-diCQA, 3,5-diCQA, 4,5-diCQA) at a concentration of 1 mg/mL in methanol.

  • Prepare a mixed standard working solution by diluting the stock solutions with the mobile phase to achieve a final concentration suitable for the calibration curve.

  • Construct a calibration curve by preparing a series of at least five concentrations of the mixed standard solution.

HPLC Method

Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1100 Series or equivalent with DAD detector
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) or RP-Amide (100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.085% Phosphoric Acid in Water or 5% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-50 min, 12-24% B; 50-55 min, 24% B (isocratic); 55-56 min, 24-100% B
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 30°C
Detection 325 nm

Data Presentation

System Suitability Parameters

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Resolution (Rs) > 2.0 between adjacent peaks
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) for replicate injections < 2.0%
Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

Validation ParameterResult
Linearity (R²) > 0.999
Accuracy (Recovery) 98.2 - 101.0%
Precision (RSD) Intra-day: 0.3 - 1.4%; Inter-day: 0.3 - 3.0%
Limit of Detection (LOD) 0.30 - 0.53 µg/mL
Limit of Quantification (LOQ) 0.91 - 1.60 µg/mL (calculated as 3x LOD)

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material grind Grinding start->grind weigh Weighing grind->weigh extract Solid-Liquid Extraction (e.g., 50% MeOH, Ultrasound) weigh->extract filter Filtration (0.45 µm) extract->filter hplc HPLC System filter->hplc Inject column C18 or RP-Amide Column hplc->column detection DAD Detection (325 nm) column->detection integrate Peak Integration detection->integrate quantify Quantification (External Standard) integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for the HPLC analysis of dicaffeoylquinic acids.

G cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity cluster_linearity_range Linearity & Range Validation Method Validation Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Linearity Linearity (R²) Validation->Linearity Range Range Validation->Range Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness LOD->LOQ Linearity->Range

Caption: Logical relationships of HPLC method validation parameters.

References

Application Note: Measuring Aldose Reductase Inhibition by 3,4-Di-O-caffeoylquinic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. The conversion of glucose to sorbitol by aldose reductase, with subsequent conversion to fructose, can lead to an accumulation of sorbitol in tissues. This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the prevention and management of these complications.

3,4-Di-O-caffeoylquinic acid methyl ester is a natural compound that has demonstrated significant inhibitory activity against aldose reductase.[1][2] This application note provides a detailed protocol for measuring the in vitro inhibition of aldose reductase by this compound, enabling researchers to accurately assess its potency and potential as a therapeutic agent.

Principle of the Assay

The activity of aldose reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, such as DL-glyceraldehyde. The inhibitory potential of this compound is quantified by measuring the reduction in enzyme activity in the presence of the compound. The concentration of the inhibitor that results in 50% inhibition of the enzyme activity is determined as the IC50 value.

Data Presentation

The inhibitory effects of this compound and related compounds on aldose reductase are summarized in the table below. This allows for a clear comparison of their relative potencies.

CompoundIC50 (µM)Source
This compoundNot explicitly quantified, but showed pronounced inhibition[1][2]
3,5-dicaffeoylquinic acidMarkedly inhibited aldose reductase[1]
4,5-dicaffeoylquinic acidMarkedly inhibited aldose reductase
Quercetin (Positive Control)~6.92 µM (example value)

Note: While the source indicates pronounced inhibition by this compound, a specific IC50 value was not provided in the abstract. Further analysis of the full study is recommended for precise quantitative data.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the aldose reductase inhibition assay.

Materials and Reagents
  • Aldose Reductase (from rat lens or recombinant human)

  • This compound (test compound)

  • Quercetin (positive control inhibitor)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-Glyceraldehyde (substrate)

  • Sodium Phosphate Buffer (0.067 M, pH 6.2)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Pipettes and tips

  • Incubator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis A Prepare Reagent Solutions (Buffer, NADPH, Substrate) E Add Buffer, NADPH, and Aldose Reductase to Microplate Wells A->E B Prepare Aldose Reductase Solution B->E C Prepare Test Compound Stock Solution (this compound in DMSO) D Prepare Serial Dilutions of Test Compound C->D F Add Test Compound Dilutions or Vehicle (Control) to Wells D->F E->F G Pre-incubate at Room Temperature F->G H Initiate Reaction by Adding Substrate (DL-Glyceraldehyde) G->H I Measure Absorbance at 340 nm (Kinetic or Endpoint Reading) H->I J Calculate Percent Inhibition I->J K Determine IC50 Value J->K G cluster_pathway Polyol Pathway cluster_inhibition Inhibition Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase NADPH -> NADP+ Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase NAD+ -> NADH Fructose Fructose Inhibitor 3,4-Di-O-caffeoylquinic acid methyl ester Inhibitor->AldoseReductase Inhibits AldoseReductase->Sorbitol SorbitolDehydrogenase->Fructose

References

Troubleshooting & Optimization

stability of 3,4-Di-O-caffeoylquinic acid methyl ester under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 3,4-Di-O-caffeoylquinic acid methyl ester under various pH conditions. The information is based on studies of closely related dicaffeoylquinic acids (diCQAs) and should be used as a reference for handling this specific methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in solution?

A1: The primary factors influencing the stability of dicaffeoylquinic acid derivatives are pH, temperature, and light exposure.[1] Generally, stability decreases as the pH and temperature increase.

Q2: How does pH affect the stability of the compound?

A2: this compound is expected to be most stable under acidic conditions. As the pH increases towards neutral and alkaline conditions, the ester linkages are more susceptible to hydrolysis and acyl migration (isomerization).[2][3] The stability of dicaffeoylquinic acids has been shown to decrease significantly with an increase in pH.[2]

Q3: What are the likely degradation products of this compound?

A3: The main degradation pathways are isomerization and hydrolysis.[1] Therefore, you can expect to see other isomers of dicaffeoylquinic acid methyl ester (e.g., 3,5- and 4,5-di-O-caffeoylquinic acid methyl ester) due to acyl migration. Hydrolysis will lead to the formation of mono-caffeoylquinic acid methyl esters, caffeic acid, and quinic acid methyl ester.

Q4: What are the optimal storage conditions for solutions of this compound?

A4: For short-term storage, solutions should be kept at low temperatures (e.g., 4°C) and protected from light, preferably in an acidic buffer. For long-term storage, it is recommended to store the compound in a solid form in a tightly sealed container at -20°C, protected from air and light. If stock solutions are necessary, they should be prepared fresh. If they must be stored, they should be aliquoted and frozen at -20°C for a maximum of two weeks.

Q5: Can the solvent used to dissolve the compound affect its stability?

A5: Yes, the choice of solvent can impact stability. For instance, using methanol for dissolution can lead to methylation, forming methyl esters of the compound or its degradation products. It is advisable to use a solvent system that is compatible with your experimental setup and minimizes degradation. For HPLC analysis, a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is commonly used.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of parent compound peak during HPLC analysis. 1. High pH of the mobile phase or sample diluent. Dicaffeoylquinic acids are unstable in neutral to alkaline conditions. 2. High temperature. Thermal degradation can occur. 3. Extended sample storage in the autosampler. 1. Ensure your mobile phase and sample diluent are acidic (e.g., pH 3-5). Use additives like formic acid. 2. Use a cooled autosampler (e.g., 4°C). 3. Analyze samples as quickly as possible after preparation.
Appearance of new, unexpected peaks in the chromatogram. 1. Isomerization. Acyl migration can lead to the formation of other dicaffeoylquinic acid isomers (e.g., 3,5- and 4,5-isomers). 2. Hydrolysis. Degradation to mono-caffeoylquinic acids and caffeic acid.1. Confirm the identity of new peaks using mass spectrometry (MS). 2. To minimize isomerization and hydrolysis, maintain acidic and low-temperature conditions.
Inconsistent results between experimental replicates. 1. Inconsistent sample preparation and handling time. 2. Fluctuations in pH or temperature. 1. Standardize your sample preparation workflow to ensure consistent timing. 2. Use buffered solutions to maintain a constant pH and control the temperature throughout the experiment.
Precipitation of the compound in aqueous buffer. 1. Poor solubility at the chosen pH. 2. Use of a high concentration of the compound. 1. Check the solubility of the compound at different pH values. A small amount of a co-solvent like DMSO or ethanol might be necessary, but be aware of potential reactivity. 2. Work with lower, more soluble concentrations.

Summary of Dicaffeoylquinic Acid Stability Data

The following table summarizes the stability of various dicaffeoylquinic acids under different conditions, which can serve as an estimate for the behavior of this compound.

CompoundConditionTimeRemaining (%)Degradation ProductsReference
3,4-diCQARoom Temperature7 days~92.18%-
3,5-diCQARoom Temperature7 days~92.97%-
4,5-diCQARoom Temperature7 days~89.92%-
3,4-diCQA4°C7 daysRelatively Stable-
3,5-diCQA4°C7 daysRelatively Stable-
4,5-diCQA4°C7 daysRelatively Stable-
diCQAsIncreasing pH-Decreased StabilityIsomers, mono-CQAs

Experimental Protocols

Protocol: pH-Dependent Stability Assessment (Forced Hydrolysis)

This protocol outlines a general procedure for investigating the stability of this compound at different pH values.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate or citrate buffers for various pH values (e.g., pH 3, 5, 7, 9)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid

  • HPLC system with a UV/DAD or MS detector

  • pH meter

  • Thermostatic water bath or incubator

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

3. Sample Preparation for Stability Study:

  • For each pH condition to be tested (e.g., acidic, neutral, basic), add a small aliquot of the stock solution to a larger volume of the respective buffer or solution (e.g., 0.1 M HCl, pH 7 buffer, 0.1 M NaOH) to achieve the desired final concentration (e.g., 50 µg/mL).

  • Prepare a control sample (T=0) by immediately neutralizing an aliquot of the acidic and basic samples and diluting all samples with the mobile phase to stop further degradation before injection.

4. Incubation:

  • Incubate the prepared samples at a controlled temperature (e.g., room temperature or 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction by neutralizing (if in acid or base) and/or diluting with the mobile phase to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at a wavelength appropriate for caffeoylquinic acids (e.g., 325 nm).

    • Injection Volume: 10-20 µL

6. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.

  • Plot the percentage of the remaining compound against time for each pH condition to determine the degradation kinetics.

  • Identify and quantify the major degradation products by comparing their retention times with standards (if available) and using mass spectrometry for structural elucidation.

Visualizations

cluster_acidic Acidic Conditions (e.g., pH < 5) cluster_neutral_alkaline Neutral to Alkaline Conditions (e.g., pH > 6) A 3,4-diCQA Methyl Ester (Relatively Stable) B 3,4-diCQA Methyl Ester C Isomerization (Acyl Migration) B->C D Hydrolysis B->D E 3,5-diCQA Methyl Ester C->E F 4,5-diCQA Methyl Ester C->F G mono-CQA Methyl Esters D->G H Caffeic Acid D->H

Caption: Degradation pathways of 3,4-diCQA methyl ester at different pH.

prep Prepare Stock Solution (1 mg/mL in MeCN) ph_setup Prepare pH Buffers (e.g., pH 3, 5, 7, 9) prep->ph_setup Dilute stock into buffers incubation Incubate Samples (Controlled Temperature) ph_setup->incubation sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubation->sampling quench Quench Reaction (Dilute/Neutralize) sampling->quench hplc HPLC-UV/MS Analysis quench->hplc analysis Data Analysis (% Degradation, Kinetics) hplc->analysis

Caption: Experimental workflow for pH stability testing.

References

Technical Support Center: Analysis of 3,4-Di-O-caffeoylquinic Acid Methyl Ester and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3,4-Di-O-caffeoylquinic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling, analysis, and characterization of this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of closely related caffeoylquinic acids (CQAs), the primary degradation pathways for this compound are expected to be isomerization, hydrolysis, and methylation.[1][2][3]

  • Isomerization: Acyl migration is a common phenomenon for CQAs, where the caffeoyl groups move to different positions on the quinic acid core. For 3,4-di-O-caffeoylquinic acid, this can lead to the formation of other isomers such as 3,5-di-O-caffeoylquinic acid and 4,5-di-O-caffeoylquinic acid.[1]

  • Hydrolysis: The ester linkages of the caffeoyl groups and the methyl ester can be hydrolyzed, particularly under acidic or basic conditions, leading to the formation of mono-caffeoylquinic acids (like 3-O-caffeoylquinic acid and 4-O-caffeoylquinic acid), caffeic acid, and 3,4-di-O-caffeoylquinic acid.[4]

  • Methylation: If methanol is used as a solvent, methylation of the carboxylic acid or hydroxyl groups can occur, leading to the formation of methylated derivatives.

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored at low temperatures, protected from light, and in a neutral pH environment. A Safety Data Sheet (SDS) for the compound recommends storage at -20°C and protection from light. For solutions, storage at -80°C is recommended for long-term stability (up to 6 months), while for short-term storage (up to 1 month), -20°C is advised, always with protection from light. The compound is incompatible with strong acids, alkalis, and oxidizing/reducing agents, which should be avoided. Studies on related di-acyl CQAs show significant degradation at room temperature compared to 4°C.

Q3: My HPLC chromatogram shows peak tailing for this compound. What could be the cause and how can I fix it?

A3: Peak tailing for phenolic compounds like caffeoylquinic acid derivatives is a common issue in reversed-phase HPLC. The likely causes and solutions are:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of your analyte, causing tailing.

    • Solution: Use a modern, end-capped C18 column. Lowering the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid) will suppress the ionization of the silanol groups and the phenolic hydroxyls, minimizing these interactions.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the co-existence of ionized and non-ionized forms of the analyte, resulting in peak distortion.

    • Solution: Ensure the mobile phase pH is at least 2 units below the pKa of the analytes to maintain a single, non-ionized form.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Try diluting your sample and re-injecting.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Use tubing with a small internal diameter (e.g., 0.12 mm) and keep the length to a minimum.

Troubleshooting Guides

Issue 1: Poor Resolution Between Isomeric Degradation Products

Symptoms: Co-elution or broad, overlapping peaks for isomers (e.g., 3,4-, 3,5-, and 4,5-di-O-caffeoylquinic acid derivatives) in your HPLC-UV or LC-MS chromatogram.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Mobile Phase Gradient Optimize the gradient elution program. A shallower gradient with a lower initial organic phase concentration can improve the separation of closely eluting isomers.
Incorrect Column Chemistry Consider a different stationary phase. While C18 is common, a phenyl-hexyl or a column with a different bonding chemistry might offer different selectivity for these isomers.
Suboptimal Temperature Adjust the column temperature. Sometimes, a lower temperature can enhance the resolution between isomers.
High Flow Rate Reduce the flow rate. This can increase the interaction time with the stationary phase and improve separation, though it will increase the run time.
Issue 2: Identification of Unknown Peaks in the Chromatogram

Symptoms: Appearance of new, unidentified peaks in the chromatogram of a stressed or aged sample of this compound.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Degradation of the Parent Compound These are likely degradation products. Use LC-MS/MS to identify them. Look for characteristic mass transitions. For example, a loss of a caffeoyl group (162 Da) would suggest the formation of a mono-caffeoylquinic acid derivative. A neutral loss of a methyl group (15 Da) from the parent ion could indicate hydrolysis of the methyl ester.
Contamination Ensure proper cleaning of your sample vials, syringe, and HPLC system to rule out contamination. Run a blank injection of your solvent to check for system peaks.
Matrix Effects (if analyzing a complex sample) If your sample is from a biological matrix, these peaks could be endogenous compounds. Use a standard addition method or analyze a matrix blank to confirm.

Quantitative Data

The stability of 3,4-Di-O-caffeoylquinic acid (the non-esterified form) has been studied under various conditions. While specific data for the methyl ester is limited, the following tables for the parent acid provide a strong indication of its stability profile.

Table 1: Thermal Stability of 3,4-di-O-caffeoylquinic acid in 50% (v/v) Aqueous Methanol over 7 Days

Storage Condition% Degradation
Room Temperature (25°C)7.82%
Refrigerated (4°C)< 2% (considered relatively stable)

Table 2: Solvent-Dependent Degradation of 3,4-di-O-caffeoylquinic acid at Room Temperature over 7 Days

Solvent% Degradation
50% (v/v) Aqueous Methanol17.44%
100% Methanol33.25%

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of this compound and Its Degradation Products

This protocol is adapted from methods used for the analysis of related caffeoylquinic acids.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-8 min: 15% B

    • 8-12 min: 15-30% B

    • 12-16 min: 30% B

    • 16-20 min: 30-15% B

    • 20-25 min: 15% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 330 nm

Protocol 2: LC-MS/MS for Identification of Degradation Products

This protocol is a general guideline for the identification of degradation products using tandem mass spectrometry.

  • Instrumentation: LC-MS/MS system (e.g., Triple Quadrupole or Ion Trap).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Chromatographic Conditions: As described in Protocol 1.

  • Mass Spectrometry Parameters:

    • Full Scan (MS1): Scan a mass range appropriate for the expected products (e.g., m/z 100-600).

    • Product Ion Scan (MS2): Fragment the parent ion of this compound (m/z 529.1 for [M-H]⁻) and potential degradation products to obtain characteristic fragment ions.

      • Expected Fragments: Look for ions corresponding to the quinic acid methyl ester moiety, caffeic acid, and loss of caffeoyl groups.

Visualizations

degradation_pathway cluster_products Degradation Products parent 3,4-Di-O-caffeoylquinic acid methyl ester isomer Isomers (e.g., 3,5-diCQA-Me, 4,5-diCQA-Me) parent->isomer Isomerization (Acyl Migration) hydrolysis1 Mono-caffeoylquinic acid methyl esters parent->hydrolysis1 Hydrolysis (Loss of one caffeoyl group) hydrolysis2 3,4-Di-O-caffeoylquinic acid parent->hydrolysis2 Hydrolysis (Loss of methyl group) hydrolysis3 Caffeic acid hydrolysis1->hydrolysis3 Hydrolysis (Loss of remaining caffeoyl group)

Caption: Potential degradation pathways of this compound.

experimental_workflow start Sample Preparation (Dissolution in appropriate solvent) stress Stress Conditions (Optional) (e.g., Heat, Light, pH adjustment) start->stress hplc HPLC-DAD Analysis (Protocol 1) start->hplc For unstressed sample stress->hplc lcms LC-MS/MS Analysis (Protocol 2) hplc->lcms For peak identification quant Quantification of Parent and Degradation Products hplc->quant ident Identification of Degradation Products lcms->ident report Data Reporting quant->report ident->report

References

Technical Support Center: Optimizing Accelerated Solvent Extraction of Caffeoylquinic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accelerated solvent extraction (ASE) of caffeoylquinic acids (CQAs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the ASE of CQAs, presented in a question-and-answer format.

Low CQA Yield

Question: Why are my CQA yields consistently lower than expected?

Answer: Low CQA yields can result from several factors, ranging from suboptimal extraction parameters to analyte degradation. Consider the following troubleshooting steps:

  • Review Extraction Parameters: The choice of solvent, temperature, and pressure are critical for efficient CQA extraction.

    • Solvent Composition: Aqueous organic solvents are generally most effective. For instance, ethanol-water mixtures have been shown to be efficient, as ethanol improves the solubility of CQAs while water aids in their desorption from the plant matrix. Dicaffeoylquinic acids are known to be less soluble in water than monocaffeoylquinic acids, so a higher proportion of organic solvent may be necessary for their efficient extraction.

    • Temperature: Increasing the extraction temperature generally improves CQA yield by reducing solvent viscosity and enhancing analyte solubility. However, excessively high temperatures can lead to degradation.

    • Pressure: ASE is conducted under high pressure (e.g., 100 bar) to maintain the solvent in its liquid state above its boiling point. Ensure the system is maintaining the set pressure.

  • Assess Sample Preparation:

    • Particle Size: Ensure the plant material is ground to a consistent and appropriate particle size to facilitate solvent penetration.

    • Sample Moisture: High moisture content can reduce extraction efficiency, especially with less polar solvents. Consider lyophilizing or air-drying samples.

  • Check for Analyte Degradation: CQAs are susceptible to degradation, particularly at high temperatures and in certain pH conditions.

    • Isomerization and Hydrolysis: High temperatures can cause isomerization (e.g., conversion between 3-CQA, 4-CQA, and 5-CQA) and hydrolysis of the ester bond, breaking down CQAs into caffeic acid and quinic acid.

    • Oxidation: ASE systems that use an inert gas like nitrogen can help prevent the oxidation of CQAs, which are sensitive to oxygen.

  • Verify Post-Extraction Handling:

    • Solvent Evaporation: If a solvent evaporation step is used to concentrate the extract, ensure it is performed under reduced pressure and moderate temperature to prevent CQA degradation.

    • Storage: Store extracts at low temperatures (e.g., 4°C or -20°C) and protected from light to minimize degradation. Mono-acyl CQAs are generally more stable than di-acyl CQAs.

Poor Reproducibility

Question: What could be causing poor reproducibility in my CQA extraction results?

Answer: Inconsistent results in ASE of CQAs can often be traced to variations in the experimental workflow. Here are key areas to investigate:

  • Inconsistent Sample Packing: Ensure the extraction cell is packed uniformly for each run. Inconsistent packing can lead to channeling of the solvent, resulting in incomplete extraction. The use of a dispersing agent like diatomaceous earth can improve packing consistency.

  • Fluctuations in ASE Parameters: Verify that the ASE instrument is maintaining consistent temperature, pressure, and static/dynamic extraction times across all samples.

  • Variable Sample Matrix: Natural products can have inherent variability. Ensure that the plant material is homogenized to minimize variations between subsamples.

  • Post-Extraction Processing: Inconsistent handling of the extracts after collection, such as variations in filtration, solvent evaporation, or storage conditions, can lead to variable CQA concentrations.

Analyte Degradation

Question: I suspect my CQAs are degrading during extraction. How can I confirm this and prevent it?

Answer: CQA degradation during ASE is a valid concern, primarily due to the elevated temperatures used.

  • Confirmation of Degradation:

    • Chromatographic Profile Analysis: Analyze your extracts by HPLC or UHPLC. The appearance of additional peaks corresponding to CQA isomers or hydrolysis products (caffeic acid, quinic acid) that are not present in a gentle, room-temperature extraction can indicate degradation.

    • Spike Recovery Experiment: Spike a blank matrix with a known amount of CQA standards and perform the ASE under your standard conditions. A recovery of less than 100% may suggest degradation.

  • Prevention of Degradation:

    • Optimize Temperature: While higher temperatures can increase extraction efficiency, they also accelerate degradation. Perform a temperature optimization study to find the best balance between yield and stability for your specific CQAs and matrix.

    • Minimize Extraction Time: Shorter extraction times can reduce the exposure of CQAs to high temperatures.

    • Use of Antioxidants: In some cases, the addition of antioxidants like ascorbic acid to the extraction solvent can help protect CQAs from degradation.

    • Inert Atmosphere: Utilize the ASE system's capability to perform extractions under an inert nitrogen atmosphere to prevent oxidation.

Instrumental and Chromatographic Issues

Question: I'm observing peak tailing and/or co-elution in the HPLC analysis of my ASE extracts. How can I resolve this?

Answer: Chromatographic issues with CQA analysis are common due to their polar nature and the complexity of plant extracts.

  • Addressing Peak Tailing:

    • Secondary Silanol Interactions: The hydroxyl groups on CQAs can interact with residual silanol groups on silica-based reversed-phase columns, causing peak tailing.

      • Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid) can suppress the ionization of silanol groups and reduce these interactions.

      • Column Choice: Use a column with end-capping or a polar-embedded stationary phase to minimize silanol interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your extract.

  • Managing Co-elution and Matrix Effects:

    • Sample Clean-up: ASE extracts can be complex. A solid-phase extraction (SPE) clean-up step prior to HPLC analysis can remove interfering compounds.

    • Optimize HPLC Method: Adjust the mobile phase gradient, temperature, or switch to a column with a different selectivity to improve the resolution of co-eluting peaks.

    • High-Resolution Mass Spectrometry: Using UHPLC coupled with high-resolution mass spectrometry (HRMS) can help to distinguish between co-eluting CQA isomers based on their fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What are the optimal ASE parameters for extracting caffeoylquinic acids?

A1: The optimal parameters depend on the specific CQAs of interest and the plant material. However, a good starting point can be derived from studies on similar matrices. For example, in the extraction of 5-CQA and 3,5-diCQA from forced chicory roots, the following optimal conditions were determined:

Caffeoylquinic AcidOptimal TemperatureOptimal Ethanol Concentration
5-Caffeoylquinic Acid (5-CQA)107 °C46%
3,5-Dicaffeoylquinic Acid (3,5-diCQA)95 °C57%

Data from a study on forced chicory roots.[1][2][3][4][5]

It is recommended to perform a response surface methodology (RSM) or a similar experimental design to optimize the parameters for your specific application.

Q2: What is the best solvent for ASE of caffeoylquinic acids?

A2: Mixtures of alcohol and water, such as ethanol-water or methanol-water, are generally the most effective solvents for extracting CQAs. The optimal ratio of alcohol to water will depend on the specific CQAs being targeted, as their polarities differ. For example, dicaffeoylquinic acids are less polar than monocaffeoylquinic acids and may require a higher percentage of alcohol for efficient extraction.

Q3: How does temperature affect the stability of caffeoylquinic acids during ASE?

A3: Temperature has a dual effect on CQA extraction. Increasing the temperature can enhance extraction efficiency by increasing solubility and reducing solvent viscosity. However, high temperatures can also lead to the degradation of CQAs through isomerization and hydrolysis. It is crucial to find an optimal temperature that maximizes yield while minimizing degradation.

Q4: Can I use ASE for the extraction of CQAs from wet samples?

A4: While possible, it is generally recommended to dry the sample before extraction. High water content in the sample can reduce the efficiency of the extraction, particularly when using less polar organic solvents. If using wet samples, mixing them with a drying and dispersing agent like diatomaceous earth can improve the extraction process.

Experimental Protocols

Protocol 1: Optimization of ASE Parameters using Response Surface Methodology (RSM)
  • Define Factors and Ranges: Select the key ASE parameters to optimize (e.g., temperature, solvent composition, static extraction time) and define the experimental ranges for each.

  • Experimental Design: Use a statistical software package to create an experimental design, such as a Box-Behnken or Central Composite Design.

  • Perform Extractions: Conduct the ASE experiments according to the experimental design, ensuring all other parameters are kept constant.

  • Analyze Extracts: Quantify the CQA content in each extract using a validated HPLC or UHPLC method.

  • Data Analysis: Input the CQA yields into the statistical software and perform an analysis of variance (ANOVA) to determine the significance of the factors and their interactions.

  • Model Generation and Optimization: Generate a mathematical model that describes the relationship between the factors and the response. Use this model to determine the optimal conditions for maximizing CQA yield.

  • Verification: Perform an extraction using the predicted optimal conditions to validate the model.

Protocol 2: Assessment of CQA Degradation during ASE
  • Prepare a CQA Standard Solution: Dissolve a known concentration of the CQA standard(s) of interest in the chosen extraction solvent.

  • Spike a Blank Matrix: Add a precise volume of the CQA standard solution to a sample matrix that is known to not contain CQAs.

  • Perform ASE: Extract the spiked sample using your standard ASE method.

  • Analyze the Extract: Quantify the concentration of the CQA(s) and any potential degradation products (isomers, caffeic acid, quinic acid) in the extract using HPLC or UHPLC-MS.

  • Calculate Recovery: Compare the amount of CQA recovered from the spiked sample to the amount initially added. A recovery significantly below 100% suggests degradation. The presence of degradation products further confirms this.

Visualizations

ASE_Workflow cluster_prep Sample Preparation cluster_ase Accelerated Solvent Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis Sample Plant Material Grinding Grinding Sample->Grinding Drying Drying (Optional) Grinding->Drying Packing Pack Extraction Cell Drying->Packing ASE ASE Instrument (Set Parameters: Temp, Solvent, Time) Packing->ASE Extraction Static/Dynamic Extraction ASE->Extraction Collection Collect Extract Extraction->Collection Filtration Filtration Collection->Filtration Concentration Concentration (e.g., Rotary Evaporation) Filtration->Concentration Cleanup Sample Clean-up (SPE) Concentration->Cleanup HPLC HPLC/UHPLC Analysis Cleanup->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for optimizing accelerated solvent extraction of caffeoylquinic acids.

CQA_Degradation cluster_degradation Degradation Pathways CQA Caffeoylquinic Acid (e.g., 5-CQA) Isomerization Isomerization CQA->Isomerization High Temperature, pH Hydrolysis Hydrolysis CQA->Hydrolysis High Temperature, Extreme pH Oxidation Oxidation CQA->Oxidation Presence of Oxygen Isomers CQA Isomers (e.g., 3-CQA, 4-CQA) Isomerization->Isomers Products Hydrolysis Products (Caffeic Acid + Quinic Acid) Hydrolysis->Products Oxidized Oxidized Products Oxidation->Oxidized

Caption: Potential degradation pathways of caffeoylquinic acids during extraction.

References

Technical Support Center: Isolation and Purification of Dicaffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of dicaffeoylquinic acid (diCQA) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in isolating and purifying dicaffeoylquinic acid (diCQA) isomers?

A1: The primary challenges stem from the inherent chemical properties of diCQA isomers:

  • Presence of Multiple Isomers: DiCQAs exist as numerous positional (e.g., 3,4-diCQA, 3,5-diCQA, 4,5-diCQA) and geometrical (cis/trans) isomers.[1] These isomers often possess very similar physicochemical properties, making their separation difficult.

  • Isomerization and Degradation: DiCQAs are susceptible to isomerization (acyl migration) and degradation under various conditions, including changes in pH, temperature, light exposure, and even during extraction methods like ultrasonication.[2][3][4] This can alter the isomeric profile of the sample.

  • Lack of Commercial Standards: Authentic standards for all diCQA isomers are not always commercially available, which complicates their unambiguous identification and quantification.[5]

  • Matrix Interferences: When isolating from natural sources, complex matrices can interfere with the separation and detection of diCQA isomers.

Q2: Why am I seeing peak tailing or broad peaks for my diCQA isomers during HPLC analysis?

A2: Peak tailing or broadening for diCQA isomers can be caused by several factors:

  • Secondary Interactions: Silanol groups on the surface of silica-based C18 columns can interact with the acidic protons of diCQAs, leading to peak tailing. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can suppress this interaction.

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Try diluting your sample.

  • Inappropriate Mobile Phase: The choice of organic modifier (methanol or acetonitrile) can affect peak shape. Experiment with different compositions to optimize peak symmetry.

  • Column Degradation: Over time, HPLC columns can degrade. If the problem persists with fresh samples and mobile phases, consider replacing the column.

Q3: My diCQA isomers are co-eluting. How can I improve their separation?

A3: Improving the resolution of co-eluting diCQA isomers often requires a systematic optimization of chromatographic conditions:

  • Column Chemistry: Different stationary phases can offer varying selectivity. Phenyl-based columns have shown reproducible elution profiles compared to traditional alkyl (C18) columns for diCQA isomers.

  • Mobile Phase Composition: The choice between methanol and acetonitrile as the organic modifier can significantly impact selectivity. A shallow gradient elution program can also enhance separation.

  • Column Temperature: Increasing the column temperature can improve the resolution of diCQA geometrical isomers.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the run time.

  • pH of the Mobile Phase: Adjusting the pH of the aqueous mobile phase with additives like formic acid can alter the ionization state of the diCQAs and improve separation.

Q4: I suspect my diCQA isomers are degrading during sample preparation and analysis. How can I minimize this?

A4: The stability of diCQAs is a critical concern. Here are some measures to minimize degradation:

  • Control pH: DiCQAs are more stable under acidic conditions. Maintain a low pH during extraction and in your HPLC mobile phase.

  • Temperature Control: Store samples at low temperatures (e.g., 4°C for short-term and -80°C for long-term storage) and avoid excessive heat during extraction.

  • Light Protection: Protect samples from light, as UV irradiation can cause trans-cis isomerization. Use amber vials or cover containers with aluminum foil.

  • Avoid Harsh Extraction Methods: High-power ultrasonication can accelerate the degradation and isomerization of diCQAs. If using sonication, optimize the power and duration.

  • Use of Antioxidants: The addition of antioxidants like vitamin C or epigallocatechin gallate (EGCG) has been shown to improve the stability of diCQAs.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Resolution of Isomers - Inappropriate column chemistry.- Suboptimal mobile phase composition.- Isocratic elution not providing enough separation power.- Switch from a C18 to a phenyl-based column for potentially different selectivity.- Experiment with both methanol and acetonitrile as the organic modifier.- Implement a shallow gradient elution program.
Peak Splitting or Shoulders - Presence of geometrical (cis/trans) isomers.- Co-elution with another isomer or impurity.- Increase column temperature to potentially improve the resolution of geometrical isomers.- Optimize the mobile phase gradient to better separate the closely eluting peaks.- Use high-resolution mass spectrometry (MS) to check for co-eluting species with the same nominal mass.
Low Recovery of diCQAs - Degradation during extraction or storage.- Adsorption to sample containers or HPLC system components.- Work at low temperatures and under acidic conditions.- Protect samples from light.- Use silanized glassware to minimize adsorption.- Add antioxidants like vitamin C to the extraction solvent.
Irreproducible Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Column equilibration issues.- Use a column oven to maintain a constant and controlled temperature.- Prepare fresh mobile phase daily and ensure accurate composition.- Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
Difficulty in Isomer Identification - Lack of authentic standards.- Similar fragmentation patterns in MS.- Utilize LC-MSn to investigate the fragmentation behavior of the isomers, as the ease of removal of the caffeoyl residue can differ.- Employ high-resolution MS (e.g., TOF-MS) for accurate mass determination.- Use 1H-NMR for unambiguous structure elucidation if sufficient material can be isolated.

Quantitative Data Summary

The stability of diCQA isomers is significantly influenced by storage conditions. The following table summarizes the percentage degradation of various caffeoylquinic acids (CQAs) in different methanol solutions when stored in transparent glass at room temperature.

Table 1: Degradation of Caffeoylquinic Acid Isomers in Methanol Solutions at Room Temperature

CompoundDegradation in 50% Methanol (%)Degradation in 100% Methanol (%)
4,5-diCQA18.0244.96
3,4-diCQA17.4433.25
3,5-diCQA14.4317.44
1,3-diCQA6.8911.93
4-CQA6.9646.09
5-CQA10.1924.63
3-CQA11.598.82

Data from a study on the stability of CQAs under different storage conditions. It is important to note that mono-acyl CQAs were generally found to be more stable than di-acyl CQAs under the same conditions.

Experimental Protocols

Protocol 1: General HPLC Method for the Separation of diCQA Isomers

This protocol is a general starting point based on methods reported in the literature and should be optimized for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • Column oven.

2. Chromatographic Conditions:

  • Column: A reversed-phase column, for example, an Ultra C18 (250 mm x 4.6 mm, 5 µm) or a phenyl-based column.

  • Mobile Phase:

    • Eluent A: 0.1% Formic acid in Milli-Q water.

    • Eluent B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient Elution Program:

    • 0-1 min: 10% B (isocratic)

    • 1-15 min: 10% to 40% B (linear gradient)

    • 15-17 min: 40% B (isocratic)

    • 17-20 min: 40% to 90% B (linear gradient)

    • 20-23 min: 90% B (isocratic)

    • 23-28 min: 90% to 10% B (linear gradient)

    • 28-35 min: 10% B (isocratic for re-equilibration)

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 3 µL.

  • Column Temperature: 30-60°C (optimization recommended, higher temperatures may improve resolution of geometrical isomers).

  • Detection: PDA detector scanning from 220 to 400 nm, with chromatograms processed at 325 nm.

3. Sample Preparation:

  • Dissolve the extract or standard in the initial mobile phase composition (e.g., 10% methanol or acetonitrile in water with 0.1% formic acid).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification & Isolation cluster_analysis Analysis & Characterization cluster_storage Storage start Plant Material / Sample extraction Extraction (e.g., solvent extraction, ultrasound-assisted extraction) start->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentration (e.g., rotary evaporation) filtration->concentration pre_purification Preliminary Purification (e.g., Solid Phase Extraction) concentration->pre_purification hplc Preparative or Semi-Preparative HPLC pre_purification->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Check (Analytical HPLC) fraction_collection->purity_check structure_elucidation Structure Elucidation (LC-MSn, NMR) purity_check->structure_elucidation quantification Quantification purity_check->quantification storage Storage of Isolated Isomers (-20°C or -80°C, protected from light) structure_elucidation->storage

Caption: General workflow for the isolation and purification of diCQA isomers.

This technical support guide provides a starting point for addressing common challenges in the isolation and purification of dicaffeoylquinic acid isomers. Due to the complexity and variability of natural product chemistry, further optimization of these methods will likely be necessary for specific applications.

References

preventing isomerization of 3,4-di-O-caffeoylquinic acid during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to minimize the isomerization of 3,4-di-O-caffeoylquinic acid (3,4-DCQA) during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-di-O-caffeoylquinic acid (3,4-DCQA) and why is isomerization a concern?

A1: 3,4-di-O-caffeoylquinic acid is a natural phenolic compound found in various plants, including coffee and globe artichokes[1]. It is an ester formed between caffeic acid and quinic acid[2]. Isomerization, the process where a molecule is transformed into another with the same atoms but a different arrangement, is a significant concern because different isomers can exhibit varied biological activities and potencies. For accurate quantification and bioactivity studies, preserving the native isomeric profile of the extract is critical[2].

Q2: What is the primary mechanism of 3,4-DCQA isomerization?

A2: The primary mechanism is intramolecular acyl migration[3][4]. This process involves the transfer of a caffeoyl group from one hydroxyl position on the quinic acid core to another. For example, the caffeoyl group at position 3 or 4 can migrate to position 5, leading to the formation of 3,5-diCQA or 4,5-diCQA. This migration is influenced by factors like pH, temperature, and the presence of catalysts.

Q3: What are the common isomers formed from 3,4-DCQA?

A3: During extraction and processing, 3,4-DCQA can isomerize into other dicaffeoylquinic acids (diCQAs), most commonly 3,5-diCQA and 4,5-diCQA. In some instances, 1,3-diCQA (cynarin) and 1,5-diCQA can also be formed or be present in the source material.

Q4: Which factors are known to promote the isomerization of 3,4-DCQA during extraction?

A4: Several factors can accelerate isomerization and degradation:

  • High pH: Neutral and alkaline conditions significantly promote acyl migration and degradation.

  • Elevated Temperature: Heating during extraction techniques like decoction, Soxhlet, or even high-temperature sonication can cause significant isomerization.

  • Extraction Technique: High-energy techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MASE) can accelerate isomerization if not properly controlled.

  • Light Exposure: Exposure to light can also contribute to the degradation of phenolic compounds.

  • Solvent Composition: While various solvents are used, the presence of water and the overall polarity can influence stability.

Troubleshooting Guide

Problem: My chromatogram shows multiple diCQA peaks, but I expected to predominantly see 3,4-DCQA.

  • Possible Cause: Isomerization has occurred during your extraction or sample preparation process. 3,4-DCQA is relatively less stable and can convert to other isomers like 3,5-diCQA and 4,5-diCQA.

  • Solution:

    • Review Your Extraction pH: Neutral or alkaline conditions (pH > 7) dramatically accelerate isomerization. Ensure your extraction solvent is slightly acidic (pH 4-5). Adding a small amount of formic acid (e.g., 0.05-0.1%) to the solvent is a common practice.

    • Check Extraction Temperature: High temperatures are a major cause of isomerization. If using heating, try to keep the temperature below 60°C. For heat-sensitive compounds, consider non-thermal methods or extraction at room temperature or below.

    • Evaluate Extraction Time and Energy: For methods like ultrasonication, prolonged exposure or high power can induce isomerization. Optimize for the shortest time and lowest power necessary for efficient extraction.

    • Confirm Standard Purity: Ensure your 3,4-DCQA standard is pure and has not degraded during storage.

Problem: The yield of 3,4-DCQA from my plant material is lower than expected based on the literature.

  • Possible Cause: In addition to inefficient extraction, both isomerization and degradation could be reducing your final yield. During isomerization, the concentration of 3,4-DCQA decreases as it converts to other diCQAs. Degradation can break it down further into mono-caffeoylquinic acids or caffeic acid.

  • Solution:

    • Implement Stabilizing Measures: Add antioxidants like Vitamin C (ascorbic acid) or epigallocatechin gallate (EGCG) to your extraction solvent. These have been shown to improve the stability of diCQAs.

    • Optimize Post-Extraction Handling: After extraction, immediately cool the sample and protect it from light. Evaporate the solvent at a low temperature (e.g., < 40°C) using a rotary evaporator or a gentle stream of nitrogen.

    • Proper Storage: Store the final extract in an airtight container under an inert atmosphere (nitrogen or argon) at -20°C or -80°C to prevent long-term degradation.

Data on Factors Influencing Isomerization

Table 1: Effect of pH on the Stability of Dicaffeoylquinic Acids (diCQAs)

pH ValueStability of 3,4-DCQARate of IsomerizationDegradation ProductsRecommendation
Acidic (e.g., 4.69) Relatively stableMinimal isomerization observedVery few degradation products detectedHighly Recommended for extraction to preserve isomer integrity.
Neutral (e.g., 7.06) Less stableIsomerization to 4,5-diCQA and 3,5-diCQA is promotedIncreased formation of mono-CQAsUse with Caution. If required, minimize time and temperature.
Alkaline (e.g., 9.22) Highly unstableRapid isomerization and degradationSignificant degradation into mono-CQAs and other compoundsNot Recommended for extraction of diCQAs.

Table 2: Qualitative Comparison of Common Extraction Techniques

Extraction MethodPotential for IsomerizationKey Control ParametersBest Practices
Maceration (Low Temp) LowTemperature, Time, LightPerform in the dark at 4°C with an acidified solvent.
Soxhlet Extraction HighSolvent Boiling Point, TimeNot recommended due to prolonged heating. If necessary, use a low-boiling-point solvent.
Ultrasound-Assisted (UAE) Moderate to HighPower, Temperature, Time, pHUse a cooling bath, low ultrasonic power, and short extraction times. An acidic solvent is crucial.
Microwave-Assisted (MASE) Moderate to HighPower, Temperature, TimeCan cause rapid heating and isomerization. Requires careful optimization of power and cooling cycles.

Experimental Protocols

Protocol 1: Recommended Low-Isomerization Extraction of 3,4-DCQA

This protocol integrates best practices to minimize isomerization during solid-liquid extraction.

  • Sample Preparation:

    • Lyophilize (freeze-dry) the plant material to remove water, which can participate in hydrolysis.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase surface area.

  • Solvent Preparation:

    • Prepare an 80% methanol in water (v/v) solution.

    • Acidify the solvent by adding 0.1% formic acid to achieve a pH between 4 and 5.

    • (Optional Stabilizer): Add Vitamin C to a final concentration of 0.1 mg/mL.

  • Extraction Procedure:

    • Combine the powdered plant material with the prepared solvent in a flask at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the flask in an ultrasonic bath equipped with a cooling system set to 15-20°C.

    • Sonicate at a low power setting (e.g., < 100 W) for 20 minutes. Ensure the temperature of the slurry does not exceed 25°C.

    • Protect the flask from light by wrapping it in aluminum foil.

  • Sample Recovery:

    • Immediately after extraction, centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.

    • Filter the supernatant through a 0.45 μm filter.

  • Solvent Removal and Storage:

    • Concentrate the extract using a rotary evaporator with the water bath temperature set to a maximum of 40°C.

    • Freeze-dry the concentrated extract to obtain a powder.

    • Store the final powdered extract at -20°C or below in a desiccated, dark environment.

Protocol 2: HPLC-DAD-MS/MS Analysis of diCQA Isomers

This method is for the separation and quantification of 3,4-DCQA and its common isomers.

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 μm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient starting from ~10-15% B, increasing to ~40% B over 30-40 minutes.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: DAD at 325 nm.

  • MS/MS Conditions:

    • Ionization Mode: Negative ESI.

    • Parent Ion (MS1): Scan for the deprotonated molecule [M-H]⁻ at m/z 515.

    • Product Ions (MS2): Fragment the parent ion to generate characteristic product ions for identification. The fragmentation patterns can help distinguish between isomers.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of 3,4-DCQA. If available, use standards for 3,5-DCQA and 4,5-DCQA for direct quantification. If not, results for other isomers can be expressed as 3,4-DCQA equivalents.

Visualizations

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_recovery 3. Recovery cluster_final 4. Final Product p1 Plant Material p2 Freeze-Dry & Grind p1->p2 e1 Add Acidified Solvent (Methanol/Water + 0.1% FA) + Optional Stabilizer (Vit. C) p2->e1 e2 Ultrasonicate (Low Power, < 25°C, 20 min) Protect from Light e1->e2 r1 Centrifuge (4°C) & Filter e2->r1 r2 Concentrate Extract (Rotovap, < 40°C) r1->r2 f1 Freeze-Dry to Powder r2->f1 f2 Store at -20°C in Dark Under Inert Atmosphere f1->f2

Caption: Recommended workflow for low-isomerization extraction of 3,4-DCQA.

AcylMigration cluster_conditions Promoting Conditions node_34 3,4-diCQA node_35 3,5-diCQA node_34->node_35 Acyl Migration node_45 4,5-diCQA node_34->node_45 Acyl Migration node_deg Degradation Products (e.g., mono-CQAs) node_34->node_deg Degradation node_35->node_45 Acyl Migration node_35->node_deg Degradation node_45->node_deg Degradation c1 High pH c2 High Temperature c3 High Energy Input

Caption: Isomerization of 3,4-DCQA via acyl migration and degradation pathways.

TroubleshootingTree start High Isomerization Detected in HPLC Analysis? check_ph Is extraction pH acidic (pH 4-5)? start->check_ph Yes end_node Isomerization Minimized start->end_node No fix_ph Action: Acidify solvent (e.g., 0.1% Formic Acid) check_ph->fix_ph No check_temp Is extraction temp below 40°C? check_ph->check_temp Yes fix_ph->check_temp fix_temp Action: Use cooling bath and reduce heating/power check_temp->fix_temp No check_storage Was extract processed and stored properly? check_temp->check_storage Yes fix_temp->check_storage fix_storage Action: Store at -20°C in dark, inert atmosphere check_storage->fix_storage No check_storage->end_node Yes fix_storage->end_node

Caption: Decision tree for troubleshooting high 3,4-DCQA isomerization.

References

troubleshooting low yield in 3,4-Di-O-caffeoylquinic acid methyl ester extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the extraction of 3,4-Di-O-caffeoylquinic acid methyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yield is a common issue that can typically be attributed to three main areas: inefficient extraction, degradation of the target compound, or post-extraction losses. Key factors include the choice of solvent, temperature, pH, and light exposure during the process. Dicaffeoylquinic acids (diCQAs) are known to be less stable than their mono-acyl counterparts, making them susceptible to degradation under suboptimal conditions.[1][2]

Q2: How do different extraction parameters affect my yield?

Several parameters critically influence the extraction efficiency and stability of your target compound:

  • Temperature: Higher temperatures can improve solvent viscosity and solute solubility, potentially increasing extraction rates.[3] However, caffeoylquinic acids are thermally sensitive. Elevated temperatures can lead to degradation and isomerization (acyl migration), where the caffeoyl groups move to different positions on the quinic acid ring.[1][4] For diCQAs, this can significantly reduce the yield of the specific 3,4-isomer.

  • Solvent Choice: The polarity of the solvent is crucial. DiCQAs are less soluble in water compared to monocaffeoylquinic acids. Mixtures of alcohol (like ethanol or methanol) and water are often used to optimize solubility and desorption from the plant matrix. Using methanol-based solvents can also lead to the formation of methyl esters, which may be a desired or undesired outcome depending on your target molecule.

  • pH: The pH of the extraction medium can affect the stability of diCQAs. Isomerization is known to occur rapidly at neutral and basic pH values. Acidifying the solvent (e.g., with formic or acetic acid) is a common practice to improve stability and extraction efficiency.

  • Light Exposure: Caffeoylquinic acids can degrade upon exposure to light. It is crucial to protect samples from light during extraction and storage, for instance, by using amber glassware.

Q3: What is the optimal solvent system for this extraction?

The ideal solvent system balances the solubility of the target compound with its stability.

  • Ethanol/Water Mixtures: These are highly effective. Studies on related diCQAs, like 3,5-diCQA, have shown optimal yields with ethanol concentrations between 57% and 70%. Ethanol improves the solubility of the less polar diCQA molecule, while water aids in desorbing it from the plant matrix.

  • Methanol/Water Mixtures: Methanol is also a common solvent. However, be aware that using methanol can lead to methylation, forming methyl ester derivatives. If your target is specifically the methyl ester, using methanol may be advantageous. Studies have shown that CQAs can degrade more easily in 100% methanol compared to a 50% methanol solution.

Q4: My compound appears to be degrading during the extraction. How can I minimize this?

Degradation is a significant cause of low yield. The primary degradation pathways for CQAs are isomerization, hydrolysis, and methylation. To minimize degradation:

  • Control Temperature: Use the lowest effective temperature. While studies for accelerated solvent extraction (ASE) have used temperatures around 95°C for diCQAs, it's a trade-off between efficiency and stability. For methods like ultrasound-assisted extraction (UAE), yields may remain stable at lower temperatures (e.g., 10-60°C).

  • Limit Extraction Time: Longer extraction times increase the exposure of the compound to potentially degrading conditions like heat and light. Optimization studies for UAE have found the highest yield at just 5 minutes.

  • Protect from Light: Always use amber vials or cover your glassware with aluminum foil to prevent photodegradation.

  • Control pH: Maintain a slightly acidic environment if possible to prevent isomerization and hydrolysis, which are more prevalent in neutral or alkaline conditions.

Q5: How can I confirm I am extracting the methyl ester and not the free acid?

Analytical techniques are essential for confirming the identity of your extracted compound.

  • Mass Spectrometry (MS): This is the most direct method. The molecular weight of this compound is 530.48 g/mol . You can use HPLC-MS to verify the mass of your target compound and distinguish it from the free acid (molecular weight 516.45 g/mol ).

  • NMR Spectroscopy: ¹H NMR and ¹³C NMR can confirm the complete structure, including the presence of the methyl ester group.

Q6: What are the recommended storage conditions for my extracts and purified compound?

To ensure long-term stability, proper storage is critical.

  • Temperature: Store solutions at low temperatures. CQAs are relatively stable at 4°C but can degrade significantly at room temperature. For long-term storage in solvent, -20°C or -80°C is recommended.

  • Solvent: While CQAs are often stored in methanol, studies show degradation can occur. If possible, evaporate the solvent and store the compound as a dry solid.

  • Light: Always store in amber vials or in the dark to protect from light.

Quantitative Data Summary

The following table summarizes optimized extraction parameters for dicaffeoylquinic acids from various studies. While not specific to the methyl ester, these conditions provide a valuable starting point for experimental design.

CompoundPlant SourceExtraction MethodOptimal SolventOptimal TemperatureYield
3,5-diCQA Forced Chicory RootsAccelerated Solvent Extraction (ASE)57% Ethanol95°C5.41 ± 0.79 mg/g DM
3,5-diCQA Forced Witloof Chicory RootsSolid-Liquid Extraction70% Ethanol70°C5.97 ± 0.30 mg/g DM
3,5-diCQA Forced Witloof Chicory RootsSolid-Liquid Extraction (Water)100% Water90°C6.44 ± 0.59 mg/g DM
Multiple diCQAs Pluchea indica LeavesUltrasound-Assisted Extraction (UAE)50% EthanolRoom Temp.Highest among tested methods

Experimental Protocols

Protocol: Accelerated Solvent Extraction (ASE) of diCQAs

This protocol is a general guideline based on methodologies for extracting related compounds and should be optimized for your specific plant matrix and target yield.

1. Sample Preparation:

  • Lyophilize (freeze-dry) the plant material to remove water.

  • Grind the dried material into a fine powder (e.g., < 1 mm particle size) to increase the surface area for extraction.

  • Accurately weigh approximately 1.0 g of the dried powder.

2. Extraction Cell Preparation:

  • Mix the plant powder with an inert dispersing agent like diatomaceous earth (approx. 1:1 w/w) to prevent clumping.

  • Load the mixture into an ASE cell (e.g., 100 mL capacity).

3. ASE System Parameters (Based on 3,5-diCQA optimization):

  • Solvent: Ethanol/Water mixture (e.g., 57% v/v).

  • Temperature: 95°C.

  • Pressure: ~1500 psi (sufficient to keep the solvent in a liquid state).

  • Static Time: 30 minutes.

  • Flush Volume: 60% of cell volume.

  • Purge: 100 seconds with nitrogen gas.

  • Static Cycles: 1.

4. Post-Extraction Processing:

  • Collect the extract in a vial protected from light.

  • Filter the extract through a 0.45 µm filter to remove particulate matter.

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at a low temperature (< 40°C).

  • Redissolve the dried extract in a suitable solvent for analysis (e.g., methanol) or further purification.

5. Analysis and Purification:

  • Analyze the crude extract using HPLC-UV (at 320-330 nm) and HPLC-MS to identify and quantify this compound.

  • Purify the target compound from the crude extract using preparative HPLC or column chromatography.

Visualizations

Workflow & Logic Diagrams

The following diagrams illustrate the general experimental workflow and a troubleshooting logic flow for low-yield extraction.

start_node start_node process_node process_node analysis_node analysis_node end_node end_node A Plant Material (Grinding & Drying) B Solvent Extraction (ASE, UAE, Maceration) A->B Add Solvent C Filtration / Centrifugation B->C Separate Solids D Solvent Evaporation (Rotovap) C->D E Crude Extract D->E F Analysis (HPLC/MS) Quantification E->F Quality Control G Purification (Prep-HPLC / Column Chrom.) E->G Isolate Target F->G Confirm Fraction H Pure Compound (3,4-diCQA methyl ester) G->H

Caption: General workflow for extraction and purification.

issue issue cause cause check check solution solution start Low Yield Observed c1 Inefficient Extraction? start->c1 c2 Compound Degradation? start->c2 ch1 Check Solvent System c1->ch1 ch2 Check Solid:Liquid Ratio c1->ch2 ch3 Check Temperature c2->ch3 ch4 Check Light / pH c2->ch4 ch5 Check Extraction Time c2->ch5 s1 Adjust polarity (e.g., 50-70% EtOH). DiCQAs are less water-soluble. ch1->s1 s2 Increase solvent volume to ensure full saturation. ch2->s2 s3 Lower temp to reduce thermal degradation. Balance with efficiency. ch3->s3 s4 Use amber glass. Consider acidifying solvent. ch4->s4 s5 Reduce time to minimize exposure to harsh conditions. ch5->s5

Caption: Troubleshooting logic for low extraction yield.

References

minimizing degradation of caffeoylquinic acids in methanol solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeoylquinic acids (CQAs) in methanol solutions. The information provided is intended to help minimize degradation and ensure the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of caffeoylquinic acids in methanol solutions?

A1: The stability of caffeoylquinic acids (CQAs) in methanol solutions is primarily influenced by temperature, light exposure, pH, and solvent composition.[1][2][3][4] Both mono-acyl and di-acyl CQAs can degrade under the combined influence of light and temperature.[1]

Q2: How does temperature affect the stability of CQAs in methanol?

A2: Temperature has a significant impact on the stability of CQAs, particularly di-acyl CQAs. Storage at room temperature leads to considerable degradation compared to storage at 4°C. For instance, after 7 days at room temperature in a 50% aqueous methanol solution, a noticeable degradation of di-acyl CQAs was observed, whereas they remained relatively stable at 4°C.

Q3: Is it better to use pure methanol or an aqueous methanol solution for storing CQAs?

A3: CQAs are generally more stable in aqueous methanol solutions compared to pure methanol. Degradation is more pronounced in 100% methanol, likely due to an increase in the formation of methanol adducts or esters. For example, the degradation of various CQAs after 7 days at room temperature in a transparent bottle was significantly higher in 100% methanol compared to 50% aqueous methanol.

Q4: What role does light exposure play in the degradation of CQAs?

A4: Light exposure, especially in combination with room temperature, can lead to significant degradation of both mono-acyl and di-acyl CQAs. While light irradiation alone may not decrease the total CQA content, it can cause fluctuations in the relative content of different CQA isomers. It is strongly recommended to store CQA solutions in light-protected containers, such as amber or brown glass bottles.

Q5: What are the main degradation pathways for CQAs in methanol?

A5: The primary degradation pathways for CQAs in methanol solutions are isomerization (acyl migration), methylation, and hydrolysis. Methylation is a significant degradation pathway when CQAs are stored in methanol, leading to the formation of methylated mono-acyl CQAs.

Q6: Are there differences in stability between different types of CQAs?

A6: Yes, mono-acyl CQAs are generally much more stable than di-acyl CQAs under the same storage conditions. Among di-acyl CQAs, the position of the ester bond can also influence stability.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpected peaks or a decrease in the main CQA peak area during HPLC analysis. 1. Degradation due to improper storage temperature. 2. Light-induced degradation. 3. Isomerization or methylation in methanol.1. Store stock solutions and samples at a lower temperature, preferably 4°C or -20°C for long-term storage. 2. Always store solutions in amber vials or brown glass bottles to protect from light. 3. Prepare solutions fresh whenever possible. If storage is necessary, use an aqueous methanol solution (e.g., 50% v/v) instead of pure methanol. Consider adding a small percentage of a stabilizing acid like formic acid (0.1% v/v) for long-term storage.
Inconsistent results between experimental runs. 1. Progressive degradation of stock solutions over time. 2. Fluctuations in laboratory temperature and light exposure.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Monitor and control laboratory environmental conditions. 3. Perform a stability study of your specific CQA in your solvent system to establish an expiration date for your solutions.
Formation of new, unidentified compounds in the CQA solution. 1. Methylation of CQAs by the methanol solvent. 2. Hydrolysis of the ester bonds. 3. Isomerization leading to different CQA forms.1. Use aqueous methanol to reduce methylation. 2. Analyze samples as quickly as possible after preparation. 3. Use mass spectrometry (MS) to identify potential degradation products such as methylated or hydrolyzed CQAs.

Data on CQA Degradation in Methanol Solutions

The following tables summarize the percentage of degradation of various caffeoylquinic acids under different storage conditions.

Table 1: Degradation of CQAs in 50% (v/v) Aqueous Methanol vs. 100% Methanol at Room Temperature in a Transparent Bottle after 7 Days

Caffeoylquinic AcidDegradation in 50% Methanol (%)Degradation in 100% Methanol (%)
4,5-diCQA18.0244.96
3,4-diCQA17.4433.25
3,5-diCQA14.4317.44
1,3-diCQA6.8911.93
4-CQA6.9646.09
5-CQA10.1924.63
3-CQA11.598.82

Table 2: Thermal Stability of di-acyl CQAs in 50% (v/v) Aqueous Methanol in a Brown Bottle after 7 Days

Caffeoylquinic AcidDegradation at Room Temperature (%)Degradation at 4°C (%)
4,5-diCQA10.08Relatively Stable
3,4-diCQA7.82Relatively Stable
3,5-diCQA7.03Relatively Stable

Experimental Protocols

Protocol 1: Preparation and Storage of CQA Stock Solutions
  • Solvent Preparation: Prepare a 50% (v/v) aqueous methanol solution by mixing equal volumes of HPLC-grade methanol and ultrapure water. For enhanced stability for long-term storage, consider acidifying the solvent with 0.1% (v/v) formic acid.

  • Weighing: Accurately weigh the desired amount of the CQA standard using an analytical balance.

  • Dissolution: Dissolve the CQA standard in the prepared solvent to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Storage:

    • Transfer the stock solution to a brown glass vial or an amber autosampler vial to protect it from light.

    • For short-term storage (up to 7 days), store the solution at 4°C.

    • For long-term storage (up to 6 months), store the solution at -20°C.

    • It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Conducting a Short-Term Stability Study of CQAs
  • Sample Preparation: Prepare a solution of the CQA of interest in the desired methanol concentration (e.g., 100% methanol and 50% aqueous methanol).

  • Storage Conditions:

    • Divide the solutions into separate amber and transparent vials.

    • Store one set of vials at room temperature (e.g., 25°C) and another set at 4°C.

  • Time Points: Analyze the samples at regular intervals (e.g., day 0, day 1, day 3, day 7).

  • Analysis:

    • Use a validated HPLC-PDA or HPLC-MS method to quantify the concentration of the CQA at each time point.

    • The HPLC method should be capable of separating the parent CQA from its potential degradation products and isomers.

  • Data Evaluation: Calculate the percentage of the remaining CQA at each time point relative to the initial concentration at day 0.

Visualizations

CQA_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Degradation Products CQA Caffeoylquinic Acid (in Methanol) Isomerization Isomerization (Acyl Migration) CQA->Isomerization Methylation Methylation CQA->Methylation Hydrolysis Hydrolysis CQA->Hydrolysis Isomers CQA Isomers (e.g., 3-CQA, 4-CQA, 5-CQA) Isomerization->Isomers Methyl_CQA Methylated CQA Methylation->Methyl_CQA Caffeic_Acid Caffeic Acid + Quinic Acid Hydrolysis->Caffeic_Acid

Caption: Major degradation pathways of Caffeoylquinic Acids in methanol solutions.

Experimental_Workflow_Stability_Study cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare CQA solution in Methanol Storage_Temp Temperature (Room Temp vs. 4°C) Prep->Storage_Temp Storage_Light Light Exposure (Amber vs. Clear Vials) Prep->Storage_Light Timepoints Analyze at Timepoints (Day 0, 1, 3, 7) Storage_Temp->Timepoints Storage_Light->Timepoints HPLC HPLC-PDA / HPLC-MS Quantification Timepoints->HPLC Eval Calculate % Degradation HPLC->Eval

Caption: Workflow for a CQA stability study in methanol.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of 3,4- and 3,5-Dicaffeoylquinic Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activities of two isomeric compounds: 3,4-dicaffeoylquinic acid methyl ester and 3,5-dicaffeoylquinic acid methyl ester. While direct comparative studies on the antioxidant capacities of these two specific methyl esters are limited in the current scientific literature, this document synthesizes available data on the individual compounds and their parent structures to offer insights into their potential antioxidant efficacy.

Executive Summary

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds recognized for their potent antioxidant properties. The position of the caffeoyl groups on the quinic acid core and the presence of a methyl ester can influence their biological activity. Evidence suggests that both 3,4- and 3,5-dicaffeoylquinic acid derivatives are significant antioxidants. A study on compounds isolated from Artemisia annua leaves indicated that 3,4-dicaffeoylquinic acid methyl ester possessed the highest antioxidant activity among the tested compounds, which included the non-esterified 3,5-dicaffeoylquinic acid[1]. However, a direct comparison with 3,5-dicaffeoylquinic acid methyl ester is not available. This guide presents the existing data to facilitate a preliminary comparison.

Data Presentation: Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of 3,4- and 3,5-dicaffeoylquinic acid methyl esters and their corresponding non-esterified parent compounds. It is crucial to note that the data are collated from different studies and, therefore, should be interpreted with caution as experimental conditions may have varied.

CompoundAssayIC50 / EC50 ValueSource
3,4-Dicaffeoylquinic Acid Methyl Ester -Data not available in comparative studies-
3,4-Dicaffeoylquinic AcidDPPH Radical ScavengingEC50: 68.91 µg/mL[2][2]
Ferric Reducing ActivityEC50: 2.18 µg/mL[2][2]
β-carotene Bleaching ActivityEC50: 23.85 µg/mL
3,5-Dicaffeoylquinic Acid Methyl Ester -Data not available in comparative studies-
3,5-Dicaffeoylquinic AcidDPPH Radical ScavengingIC50: 4.26 µg/mL
ABTS Radical ScavengingTEAC value: 0.9974
DPPH Radical ScavengingIC50: 71.8 µM
3,5-Dicaffeoyl-epi-quinic Acid (stereoisomer)DPPH Radical ScavengingIC50: 5.6 µg/mL
Superoxide Anion Radical ScavengingIC50: 2.9 µg/mL

Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of the compound required to achieve 50% of the maximum effect. A lower value indicates higher antioxidant potency. TEAC stands for Trolox Equivalent Antioxidant Capacity.

Experimental Protocols

Detailed experimental protocols for the most common antioxidant assays are provided below. These are generalized procedures as the specific protocols used for the compounds in the table were not available in the cited literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should have a deep violet color.

  • Reaction mixture: A specific volume of the DPPH stock solution is mixed with various concentrations of the test compound (dissolved in a suitable solvent, typically methanol). A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Procedure:

  • Generation of ABTS radical cation (ABTS•+): An aqueous solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and the mixture is left to stand in the dark at room temperature for 12-16 hours. This results in the formation of a dark green-blue ABTS•+ solution.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 or TEAC value is determined.

Mandatory Visualizations

Signaling Pathway Diagram

Dicaffeoylquinic acids are known to exert their antioxidant effects in part through the activation of the Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

Nrf2_Signaling_Pathway DCQA Dicaffeoylquinic Acid Methyl Ester Keap1_Nrf2 Keap1-Nrf2 Complex DCQA->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Experimental_Workflow Compound_Prep Prepare Test Compound Solutions (3,4- & 3,5-DCQA Methyl Esters) Reaction Mix Compound and Reagent Compound_Prep->Reaction Assay_Prep Prepare Reagent Solutions (e.g., DPPH, ABTS) Assay_Prep->Reaction Incubation Incubate under Controlled Conditions Reaction->Incubation Measurement Measure Absorbance (Spectrophotometry) Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Values Measurement->Data_Analysis Comparison Compare Antioxidant Activity Data_Analysis->Comparison

References

Comparative Analysis of Caffeoylquinic Acid Isomers in Baccharis sphenophylla and Related Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of caffeoylquinic acid (CQA) isomers found in Baccharis sphenophylla, a plant species recognized for its rich composition of bioactive phenolic compounds.[1][2][3][4] While research has identified several CQA isomers in B. sphenophylla, this guide also includes quantitative data from the closely related species Baccharis trimera to offer a comparative perspective on the concentration of these valuable compounds. The antioxidant properties of these isomers are linked to their potential to modulate key signaling pathways involved in cellular stress and inflammation, making them promising candidates for further investigation in drug development.

Data Presentation: Caffeoylquinic Acid Isomer Content

While a detailed quantitative analysis of caffeoylquinic acid isomers in Baccharis sphenophylla is not yet available in published literature, a study on the closely related species Baccharis trimera provides valuable comparative data. The following table summarizes the concentration of various CQA isomers identified in B. trimera, offering a representative profile for the Baccharis genus. The presence of 5-O-caffeoylquinic acid, 3,4-di-O-caffeoylquinic acid, 3,5-di-O-caffeoylquinic acid, and 4,5-di-O-caffeoylquinic acid has been confirmed in Baccharis sphenophylla.[1]

Caffeoylquinic Acid IsomerConcentration Range in Baccharis trimera (% w/w)
5-O-caffeoylquinic acid0.13 - 0.52
3,4-di-O-caffeoylquinic acid0.08 - 0.25
3,5-di-O-caffeoylquinic acid0.45 - 1.23
4,5-di-O-caffeoylquinic acid0.21 - 0.68
Total Caffeoylquinic Acids 2.1 - 4.0

Note: Data is sourced from a study on Baccharis trimera and is intended to provide a comparative reference for the potential composition of Baccharis sphenophylla.

Experimental Protocols

The following protocols are based on methodologies reported for the extraction, separation, and identification of caffeoylquinic acid isomers in Baccharis sphenophylla and related species.

Plant Material and Extraction
  • Plant Material: Dried and powdered leaves of Baccharis sphenophylla are used for extraction.

  • Extraction Solvent: The initial extraction is performed with ethanol.

  • Procedure:

    • The powdered leaves are subjected to exhaustive extraction with ethanol.

    • The resulting ethanol extract is concentrated under reduced pressure.

    • The concentrated extract is then resuspended in a mixture of ethanol and water (1:1 v/v).

    • A liquid-liquid partitioning of the hydroalcoholic extract is performed successively with dichloromethane, ethyl acetate, and n-butanol to separate compounds based on polarity. The caffeoylquinic acid isomers are typically concentrated in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

Isolation and Purification of Caffeoylquinic Acid Isomers
  • Technique: Semi-preparative High-Performance Liquid Chromatography (HPLC) is employed for the isolation of individual CQA isomers from the enriched fractions.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution system is utilized, typically consisting of:

    • Solvent A: Water acidified with 0.1% acetic acid or 0.1% phosphoric acid.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient program involves a gradual increase in the concentration of Solvent B to elute compounds with increasing hydrophobicity. For example, starting with a low percentage of Solvent B and increasing to 100% over a period of 20-30 minutes.

  • Detection: A Diode Array Detector (DAD) is used to monitor the elution of compounds at multiple wavelengths, typically between 280 nm and 330 nm, which are characteristic absorption wavelengths for phenolic compounds.

Quantification of Caffeoylquinic Acid Isomers
  • Technique: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile is commonly used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Quantification is generally performed at 325 nm, which is an absorption maximum for caffeoylquinic acids.

  • Quantification Method: External standard calibration is used. Standard curves are generated for each CQA isomer using certified reference standards. The concentration of each isomer in the plant extract is then determined by comparing its peak area to the corresponding standard curve.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of caffeoylquinic acid isomers from Baccharis sphenophylla.

G cluster_pathway NF-κB Signaling Pathway stimuli Inflammatory Stimuli ikk IKK Complex stimuli->ikk cqa Caffeoylquinic Acids cqa->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation inflammation Inflammatory Gene Expression nucleus->inflammation Transcription G cluster_pathway Nrf2 Signaling Pathway cqa Caffeoylquinic Acids keap1 Keap1 cqa->keap1 Inhibition nrf2 Nrf2 keap1->nrf2 Sequestration & Degradation nucleus Nucleus nrf2->nucleus Translocation are ARE nucleus->are Binding antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes Transcription

References

Unveiling the Molecular Architecture of 3,4-Di-O-caffeoylquinic acid methyl ester: A 2D NMR Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of natural products is a critical step in the discovery pipeline. This guide provides a detailed comparison and methodology for confirming the structure of 3,4-Di-O-caffeoylquinic acid methyl ester, a notable caffeoylquinic acid derivative, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques.

The structural elucidation of complex natural products like this compound relies on the powerful capabilities of 2D NMR spectroscopy. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information, allowing for the unambiguous assignment of protons and carbons and the precise mapping of the molecule's framework. This guide presents the expected 2D NMR data for this compound and outlines the experimental protocols necessary to acquire such data, offering a benchmark for researchers working on the isolation and characterization of this and similar natural products.

Comparative 2D NMR Data for Structural Confirmation

The definitive structure of this compound is established by piecing together the correlations observed in various 2D NMR experiments. The following tables summarize the expected ¹H and ¹³C chemical shifts and the key 2D NMR correlations that are crucial for its structural verification.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

Position¹³C (ppm)¹H (ppm, mult., J in Hz)
Quinic Acid Moiety
174.2-
236.52.15 (m), 2.30 (m)
371.85.30 (m)
470.95.05 (m)
572.54.20 (m)
637.12.05 (m), 2.25 (m)
7 (C=O)174.5-
OCH₃52.53.65 (s)
3-O-Caffeoyl Moiety
1'125.8-
2'115.27.05 (d, 2.0)
3'145.8-
4'148.5-
5'116.06.78 (d, 8.2)
6'121.56.98 (dd, 8.2, 2.0)
7' (C=O)165.8-
8'145.27.50 (d, 15.9)
9'114.86.25 (d, 15.9)
4-O-Caffeoyl Moiety
1''125.7-
2''115.17.03 (d, 2.1)
3''145.7-
4''148.4-
5''115.96.77 (d, 8.1)
6''121.46.96 (dd, 8.1, 2.1)
7'' (C=O)165.7-
8''145.17.48 (d, 15.9)
9''114.76.23 (d, 15.9)

Note: Chemical shifts are referenced to the solvent signal of DMSO-d₆. Data is compiled based on typical values for similar compounds and may vary slightly depending on experimental conditions.

Table 2: Key 2D NMR Correlations for Structural Elucidation

ExperimentKey CorrelationsStructural Information Confirmed
COSY H-2 / H-3, H-3 / H-4, H-4 / H-5, H-5 / H-6Spin system of the quinic acid ring
H-8' / H-9', H-8'' / H-9''Connectivity within the vinyl groups of the caffeoyl moieties
HSQC C-3 / H-3, C-4 / H-4, C-5 / H-5, C-OCH₃ / H-OCH₃Direct one-bond C-H correlations, confirming assignments of protonated carbons
C-2' / H-2', C-5' / H-5', C-6' / H-6'Direct one-bond C-H correlations in the aromatic rings of the caffeoyl groups
HMBC H-3 to C-7', H-4 to C-7''Crucial correlations confirming the ester linkages at positions 3 and 4 of the quinic acid ring.
H-OCH₃ to C-7Confirms the methyl ester at the C-7 carboxyl group
H-8' to C-1', C-2', C-6', C-7'Confirms the structure of the 3-O-caffeoyl moiety
H-8'' to C-1'', C-2'', C-6'', C-7''Confirms the structure of the 4-O-caffeoyl moiety

Experimental Protocols

To obtain high-quality 2D NMR data for structural confirmation, the following experimental protocols are recommended:

Sample Preparation
  • Sample Purity: Ensure the isolated compound is of high purity (>95%) as impurities can complicate spectral analysis.

  • Solvent: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this class of compounds, effectively dissolving the sample and providing a wide chemical shift window.

  • NMR Tube: Use a high-quality, clean 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to check for sample integrity and to serve as a reference for the 2D spectra.

  • ¹³C NMR: A standard proton-decoupled ¹³C spectrum should be acquired. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. A gradient-selected COSY (gCOSY) experiment is typically used.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. A multiplicity-edited HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. This experiment is key to connecting the different spin systems and confirming the positions of the caffeoyl and methyl ester groups. The long-range coupling constant (ⁿJCH) is typically optimized for a value between 8-10 Hz.

Visualizing the 2D NMR Workflow and Structural Confirmation

The following diagrams, generated using the DOT language, illustrate the logical workflow for 2D NMR-based structure elucidation and highlight the key HMBC correlations that confirm the structure of this compound.

G Figure 1: Workflow for 2D NMR Structure Confirmation cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in DMSO-d6 Purity->Dissolution NMR_1D 1D NMR (1H, 13C, DEPT) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D COSY_analysis Identify Spin Systems (Quinic Acid, Caffeoyl vinyls) NMR_2D->COSY_analysis HSQC_analysis Assign Protonated Carbons COSY_analysis->HSQC_analysis HMBC_analysis Establish Long-Range Connectivities HSQC_analysis->HMBC_analysis Structure_Confirmation Assemble Fragments & Confirm Structure HMBC_analysis->Structure_Confirmation

Caption: A flowchart illustrating the key stages from sample preparation to final structure confirmation using 2D NMR spectroscopy.

G Figure 2: Key HMBC Correlations for this compound Quinic Quinic Acid Moiety H-3 (5.30 ppm) H-4 (5.05 ppm) C-7 (174.5 ppm) Caffeoyl3 3-O-Caffeoyl Moiety C-7' (165.8 ppm) Quinic:f1->Caffeoyl3:f1 HMBC Caffeoyl4 4-O-Caffeoyl Moiety C-7'' (165.7 ppm) Quinic:f2->Caffeoyl4:f1 HMBC MethylEster Methyl Ester H-OCH3 (3.65 ppm) MethylEster:f1->Quinic:f3 HMBC

A Comparative Guide to 3,4-Di-O-caffeoylquinic Acid and its Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds found abundantly in various plants and are known for their wide range of biological activities. Among them, dicaffeoylquinic acids (diCQAs), esters of one quinic acid and two caffeic acid molecules, have garnered significant attention for their potent antioxidant, anti-inflammatory, and neuroprotective properties. This guide provides an objective comparison of 3,4-di-O-caffeoylquinic acid (3,4-diCQA), also known as Isochlorogenic acid B, with its isomers, primarily 3,5-diCQA and 4,5-diCQA, and its constituent, caffeic acid, based on experimental data from various biological assays.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from various in vitro and in vivo biological assays, providing a clear comparison of the efficacy of 3,4-diCQA, its isomers, and caffeic acid.

Table 1: Antioxidant Activity

The antioxidant capacity of these compounds is frequently evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ferric reducing antioxidant power (FRAP). The IC50 value represents the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50ABTS Radical Scavenging (TEAC value)Ferric Reducing Activity (EC50)Reference
3,4-di-O-caffeoylquinic Acid 68.91 µg/mLNot Available2.18 µg/mL[1]
3,5-di-O-caffeoylquinic Acid 4.26 µg/mL0.99743.84 mmole of Trolox equivalent/g[2]
4,5-di-O-caffeoylquinic Acid Lower than non-adjacent diCQAsNot AvailableNot Available[3]
Caffeic Acid Effective DPPH scavengerEffective ABTS scavengerNot Available[4]
Table 2: Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) or in vivo models like carrageenan-induced paw edema.

CompoundAssayModelKey FindingsReference
3,4-di-O-caffeoylquinic Acid Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β)Carrageenan-induced rat paw edemaSignificant reduction in TNF-α and IL-1β levels.
3,5-di-O-caffeoylquinic Acid Inhibition of NO, iNOS, COX-2, TNF-α expressionLPS-stimulated macrophagesPotent inhibition of inflammatory mediators.
4,5-di-O-caffeoylquinic Acid Inhibition of NO, PGE2, iNOS, COX-2, TNF-α, IL-6LPS-stimulated RAW264.7 cellsSignificant dose-dependent inhibition.
Caffeic Acid Inhibition of pro-inflammatory cytokinesMouse primary peritoneal macrophagesQualified as a potent anti-inflammatory agent at 10 µmol/l.
Table 3: Neuroprotective Activity

Neuroprotective effects are commonly evaluated by assessing cell viability in neuronal cell lines (e.g., SH-SY5Y) exposed to neurotoxins like hydrogen peroxide (H₂O₂) or amyloid-β (Aβ).

CompoundAssayModelKey FindingsReference
3,4-di-O-caffeoylquinic Acid Cell ViabilityH₂O₂-induced damage in SH-SY5Y cellsMentioned alongside 3,5-diCQA for neuroprotective effects.
3,5-di-O-caffeoylquinic Acid Cell Viability, Caspase-3 activity, Glutathione levelsH₂O₂-induced damage in SH-SY5Y cellsAttenuated neuronal death, caspase-3 activation, and restored glutathione levels.
Caffeic Acid Derivatives Cell Viability, Behavioral testsH₂O₂-induced toxicity in PC12 cells, d-gal-treated miceAttenuated toxicity and improved behavioral performance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol. Protect from light.

  • Working Solution : Dilute the DPPH stock solution to a working concentration (e.g., 0.1 mM).

  • Sample Preparation : Dissolve the test compounds (3,4-diCQA, its isomers, or caffeic acid) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of concentrations.

  • Reaction : In a 96-well plate, add a specific volume of the sample solution to a defined volume of the DPPH working solution.

  • Incubation : Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

MTT Assay for Cell Viability

This colorimetric assay determines cell viability based on the metabolic activity of mitochondria.

  • Cell Seeding : Seed cells (e.g., SH-SY5Y neuronal cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of the test compounds for a specified duration. Include a control group with untreated cells and a group treated with a toxic agent (e.g., H₂O₂) to induce cell death.

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the control group.

LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production.

  • Cell Seeding : Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Pre-treatment : Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation : Incubate the cells for 24 hours.

  • Nitrite Measurement : Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Measurement : Measure the absorbance at 540 nm.

  • Calculation : The amount of nitrite is determined using a sodium nitrite standard curve. The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of dicaffeoylquinic acids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Dicaffeoylquinic acids, including 3,4-diCQA and its isomers, have been shown to inhibit the activation of the NF-κB pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Transcription diCQA 3,4-diCQA & Isomers diCQA->IKK Inhibition diCQA->NFkB Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by dicaffeoylquinic acids.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a variety of cellular processes, including inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38, which are activated by extracellular stimuli. Activated MAPKs can phosphorylate and activate transcription factors, leading to the expression of inflammatory mediators. Studies have demonstrated that dicaffeoylquinic acids can suppress the phosphorylation of MAPKs, thereby inhibiting the inflammatory response.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Pro_inflammatory_Genes Pro-inflammatory Genes Transcription_Factors->Pro_inflammatory_Genes Transcription diCQA 3,4-diCQA & Isomers diCQA->MAPKK Inhibition of Phosphorylation

Caption: Modulation of the MAPK signaling pathway by dicaffeoylquinic acids.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the biological activities of 3,4-diCQA, its isomers, and caffeic acid.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (3,4-diCQA, Isomers, Caffeic Acid) Antioxidant Antioxidant Assays (DPPH, ABTS) Compound_Prep->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO Production) Compound_Prep->Anti_inflammatory Neuroprotective Neuroprotective Assays (MTT) Compound_Prep->Neuroprotective Cell_Culture Cell Culture (e.g., RAW 264.7, SH-SY5Y) Cell_Culture->Anti_inflammatory Cell_Culture->Neuroprotective IC50 IC50/EC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 Neuroprotective->IC50 Statistical Statistical Analysis IC50->Statistical Comparison Comparative Analysis Statistical->Comparison

Caption: General workflow for comparing the biological activities of CQAs.

Conclusion

The experimental data presented in this guide highlight the significant biological potential of 3,4-di-O-caffeoylquinic acid and its isomers. In general, dicaffeoylquinic acids demonstrate superior antioxidant activity compared to their mono-caffeoylated counterparts, with variations in potency observed among the different isomers. The anti-inflammatory and neuroprotective effects are also pronounced, often mediated through the modulation of key signaling pathways such as NF-κB and MAPK. This comparative guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a foundation for further investigation into the therapeutic applications of these promising natural compounds.

References

Dicaffeoylquinic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of dicaffeoylquinic acid (diCQA) derivatives and their biological activity is paramount for the development of novel therapeutics. This guide provides a comprehensive comparison of diCQA derivatives, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.

Dicaffeoylquinic acids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects. The number and position of caffeoyl groups attached to the quinic acid core are critical determinants of their biological potency and mechanism of action.

Comparative Analysis of Biological Activities

The biological efficacy of diCQA derivatives varies significantly based on their isomeric forms. The following tables summarize key quantitative data from various studies, offering a comparative overview of their performance in different biological assays.

Antioxidant Activity

Dicaffeoylquinic acids are potent antioxidants, generally surpassing the activity of their monocaffeoylquinic acid counterparts due to a greater number of hydroxyl groups available for radical scavenging.[1][2] The positioning of the caffeoyl moieties on the quinic acid ring also influences their antioxidant capacity.[3][4] For instance, some studies suggest that 4,5-dicaffeoylquinic acid (4,5-diCQA) exhibits higher antioxidant activity in certain assays compared to other isomers like 3,5-diCQA and 3,4-diCQA.[3] The presence of two catechol groups in dicaffeoylquinic acids is a key structural feature contributing to their powerful antioxidant properties.

CompoundAssayIC50 / EC50 (µM)Source
3,4-di-O-caffeoylquinic acidAnti-RSV2.33
3,5-di-O-caffeoylquinic acidAnti-RSV1.16
4,5-dicaffeoylquinic acid methyl ester (CQA-4)Anti-RSV2.5
Ribavirin (Positive Control)Anti-RSV8.3
3,5-dicaffeoylquinic acidDPPH ScavengingIC50: 30.94 µg/mL
4,5-dicaffeoylquinic acidDPPH ScavengingIC50: 14.94 µg/mL
3,4-dicaffeoylquinic acid methyl esterDPPH ScavengingIC50: 7.78 µg/mL
Ascorbic acid (Reference)DPPH ScavengingIC50: 5.50 µg/mL
Anti-inflammatory Activity

Several diCQA derivatives have demonstrated significant anti-inflammatory effects. Their mechanism of action often involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is frequently achieved through the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). Notably, tricaffeoylquinic acid derivatives have been shown to possess even more potent anti-inflammatory activity than diCQA derivatives.

CompoundModelEffectSource
4,5-dicaffeoylquinic acidLPS-stimulated RAW264.7 cellsInhibition of NO, PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-6 expression
4,5-dicaffeoylquinic acidCarrageenan-induced rat paw edemaDose-dependent suppression of edema and iNOS, COX-2, TNF-α expression
3,5-dicaffeoylquinic acid-Inhibition of iNOS, COX-2, and TNF-α gene expression
3,4,5-tri-O-caffeoylquinic acidCarrageenan-induced rat paw edemaSignificantly higher reduction of TNF-α and IL-1β compared to diCQAs and indomethacin
Antiviral Activity

The antiviral properties of diCQA derivatives have been investigated against several viruses. For instance, 3,4-di-O-caffeoylquinic acid and 3,5-di-O-caffeoylquinic acid show potent activity against the respiratory syncytial virus (RSV). The mode of action for these compounds against RSV is suggested to be the inhibition of virus-cell fusion and cell-cell fusion. Furthermore, dicaffeoylquinic acids are recognized as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. Structure-activity relationship studies have highlighted that the biscatechol moieties are essential for this inhibitory activity.

Neuroprotective Effects

Oxidative stress is a key contributor to the pathology of neurodegenerative diseases. Dicaffeoylquinic acid derivatives, with their potent antioxidant properties, have shown promise in neuroprotection. Specifically, 3,5-dicaffeoylquinic acid has been found to protect neuronal cells from hydrogen peroxide-induced cell death by reducing caspase-3 activity and restoring levels of the endogenous antioxidant glutathione. The number of caffeoyl groups also appears to be a determining factor in other neuroprotective functions, such as accelerating ATP production in neuronal cells, with tricaffeoyl derivatives showing the highest activity.

Key Signaling Pathways and Experimental Workflows

The biological activities of diCQA derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows discussed in the literature.

anti_inflammatory_pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 diCQA Dicaffeoylquinic Acid Derivatives MAPK MAPK (p38, ERK, JNK) diCQA->MAPK IKK IKK diCQA->IKK TLR4->MAPK TLR4->IKK nucleus Nucleus MAPK->nucleus Activates AP-1 NFkB_IkB NF-κB-IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB->nucleus Translocates to Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Inflammation Inflammation Inflammatory_Genes->Inflammation Transcription & Translation

Figure 1: Anti-inflammatory signaling pathway of diCQA derivatives.

antioxidant_workflow cluster_assay DPPH Radical Scavenging Assay DPPH DPPH• (Stable Radical, Purple) DPPH_H DPPH-H (Reduced, Yellow/Colorless) DPPH->DPPH_H + diCQA diCQA diCQA Derivative (Antioxidant) Spectrophotometer Spectrophotometer (Measure Absorbance at 517 nm) DPPH_H->Spectrophotometer Calculation Calculate IC50 Spectrophotometer->Calculation

Figure 2: Experimental workflow for DPPH antioxidant assay.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of results, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of compounds.

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The diCQA derivatives are dissolved in a suitable solvent to create a series of concentrations.

  • Reaction Mixture: A specific volume of the diCQA derivative solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the reaction mixture is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. A control containing the solvent instead of the antioxidant is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity in LPS-stimulated RAW264.7 Macrophages

This in vitro assay assesses the potential of compounds to inhibit inflammatory responses in immune cells.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the diCQA derivative for a specific duration (e.g., 1 hour).

  • Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without diCQA pre-treatment are included.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of these cytokines in the cell supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene and Protein Expression (iNOS, COX-2): The expression levels of these inflammatory enzymes are determined by quantitative real-time PCR (for mRNA) and Western blotting (for protein).

  • Analysis of Signaling Pathways: The activation of signaling pathways like NF-κB and MAPK is assessed by measuring the phosphorylation of key proteins (e.g., IκBα, p38, ERK, JNK) via Western blotting.

Anti-Respiratory Syncytial Virus (RSV) Plaque Reduction Assay

This assay is used to quantify the antiviral activity of a compound against RSV.

  • Cell Culture: HEp-2 cells are grown to confluence in 24-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of RSV.

  • Treatment: After a period of viral adsorption, the inoculum is removed, and the cells are overlaid with a medium (e.g., containing methylcellulose) with or without various concentrations of the diCQA derivative.

  • Incubation: The plates are incubated for several days to allow for the formation of viral plaques.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • Calculation: The percentage of plaque inhibition is calculated for each concentration of the compound compared to the untreated virus control. The IC50 value, the concentration that inhibits 50% of plaque formation, is then determined.

Conclusion

The structure-activity relationship of dicaffeoylquinic acid derivatives is a complex but critical area of study for the development of new therapeutic agents. This guide highlights that the number and position of caffeoyl groups on the quinic acid backbone significantly influence their antioxidant, anti-inflammatory, antiviral, and neuroprotective activities. Generally, a higher degree of caffeoylation leads to enhanced biological activity. The provided data tables, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers in this field, facilitating a deeper understanding and guiding future research toward the rational design of more potent and selective diCQA-based drugs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Caffeoylquinic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of caffeoylquinic acids (CQAs) is paramount for quality control, pharmacokinetic studies, and the overall development of phytopharmaceuticals and other natural products. Cross-validation of analytical methods is a critical process to ensure that different analytical techniques yield comparable and consistent results. This guide provides an objective comparison of three prevalent analytical methods for the quantification of caffeoylquinic acids: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

The information herein is a synthesis of experimental data from multiple studies, offering a comprehensive overview of the performance characteristics and detailed methodologies for each technique.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the validation parameters for HPLC-DAD, UPLC-MS/MS, and HPTLC for the analysis of various caffeoylquinic acids, providing a clear comparison of their sensitivity, accuracy, and precision.

Table 1: Performance Characteristics of HPLC-DAD for Caffeoylquinic Acid Analysis

Validation Parameter3-O-caffeoylquinic acid4-O-caffeoylquinic acid5-O-caffeoylquinic acidReference
Linearity (R²) > 0.999> 0.999> 0.999[1]
Limit of Detection (LOD) 0.13 µg/mL--[1]
Limit of Quantification (LOQ) 0.40 µg/mL--[1]
Accuracy (Recovery) 95.6 - 102.3%95.6 - 102.3%95.6 - 102.3%[2]
Precision (RSD) Intra-day: 0.07-0.52% Inter-day: 0.00-0.8%Intra-day: 0.07-0.52% Inter-day: 0.00-0.8%Intra-day: 0.07-0.52% Inter-day: 0.00-0.8%[2]

Table 2: Performance Characteristics of UPLC-MS/MS for Caffeoylquinic Acid Analysis

Validation Parameter4-O-caffeoylquinic acid5-O-caffeoylquinic acid (Chlorogenic acid)General PolyphenolsReference
Linearity (r²) > 0.989> 0.989> 0.990
Limit of Detection (LOD) 0.003 - 2 ng0.003 - 2 ng-
Limit of Quantification (LOQ) 0.007 - 6.67 ng0.007 - 6.67 ng-
Accuracy (Recovery) 91.2 - 113.3%91.2 - 113.3%96.7 - 105%
Precision (RSD) Intra-day: < 5.8% Inter-day: 3.0 - 10.0%Intra-day: < 5.8% Inter-day: 3.0 - 10.0%< 5%

Table 3: Performance Characteristics of HPTLC for Caffeoylquinic Acid Analysis

Validation ParameterChlorogenic acid3,4-di-O-caffeoylquinic acid3,5-di-O-caffeoylquinic acidReference
Linearity (r²) ≥ 0.995≥ 0.995≥ 0.995
Limit of Detection (LOD) 100 ng/band100 ng/band100 ng/band
Limit of Quantification (LOQ) 400 ng/band400 ng/band400 ng/band
Accuracy (Recovery) ---
Precision (RSD) ---

Direct Method Comparison: Key Findings

Direct cross-validation studies provide the most robust data for comparing analytical methods.

A comparative study on the quantification of chlorogenic acid in green coffee bean extracts using HPTLC and HPLC found no statistically significant differences between the two methods. This suggests that for the quantification of this specific CQA, both methods can be used interchangeably with comparable results.

In a separate study comparing UHPLC-UV and UHPLC-MS/MS for the analysis of polyphenols in cider apple juices, including 4-caffeoylquinic acid and chlorogenic acid, an excellent correlation was observed for the major compounds quantified with both methods. However, the study also revealed an overestimation for five compounds with the UV detector compared to the mass analyzer, which was attributed to potential co-elution and matrix effects in the UV analysis. As expected, the LOD and LOQ were lower for the MS detection, highlighting its superior sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each of the discussed techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the routine analysis of CQAs due to its robustness and accessibility.

  • Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a degasser, binary pump, column oven, and a photodiode array detector.

  • Column: SHISEIDO CAP CELL PAK C18 column (4.6 × 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using water and acetonitrile.

  • Detection: Diode Array Detector (DAD) set at 280 nm.

  • Sample Preparation: Plant material is extracted with an appropriate solvent (e.g., ethanol), filtered, and injected into the HPLC system.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers high sensitivity and selectivity, making it ideal for the analysis of complex matrices and low-concentration samples.

  • Instrumentation: A UHPLC system coupled to an ESI-triple quadrupole mass analyzer.

  • Mobile Phase: A gradient elution is typically used, for example, with 0.1% formic acid in water as solvent A and 0.1% formic acid in acetonitrile as solvent B.

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Detection: Mass spectrometric detection in negative electrospray ionization (ESI) mode is common for CQAs.

  • Sample Preparation: Samples are extracted, and the extract is often diluted and filtered before injection.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method.

  • Instrumentation: HPTLC system including an automatic TLC sampler, TLC scanner, and developing chamber.

  • Stationary Phase: Silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of solvents such as ethyl acetate, dichloromethane, formic acid, acetic acid, and water (e.g., 100:25:10:10:11, v/v/v/v/v).

  • Detection: Densitometric scanning at a wavelength of 330 nm is commonly used for CQAs.

  • Sample Preparation: Extracts are applied to the HPTLC plate as bands.

Visualizing the Workflow and Method Selection

The following diagrams, created using the DOT language, illustrate the general workflow for cross-validation and the logical considerations for selecting an appropriate analytical method for CQA analysis.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective (e.g., Compare Method A and B) SelectSamples Select Representative Samples DefineObjective->SelectSamples AnalyzeA Analyze Samples with Method A SelectSamples->AnalyzeA AnalyzeB Analyze Samples with Method B SelectSamples->AnalyzeB CompareResults Compare Quantitative Results AnalyzeA->CompareResults AnalyzeB->CompareResults StatisticalAnalysis Statistical Analysis (e.g., t-test, Bland-Altman) CompareResults->StatisticalAnalysis Conclusion Draw Conclusion on Method Comparability StatisticalAnalysis->Conclusion MethodSelection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Analytical Need for CQA Quantification Sensitivity High Sensitivity Required? Start->Sensitivity Throughput High Sample Throughput? Sensitivity->Throughput Yes Specificity Complex Matrix? Sensitivity->Specificity No UPLCMS UPLC-MS/MS Throughput->UPLCMS No HPTLC HPTLC Throughput->HPTLC Yes Specificity->UPLCMS Yes HPLCDAD HPLC-DAD Specificity->HPLCDAD No

References

A Comparative Analysis of Dicaffeoylquinic Acid Isomers' Cytotoxicity on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Anti-Cancer Potential of Dicaffeoylquinic Acid Isomers.

Dicaffeoylquinic acids (diCQAs), a class of phenolic compounds found in various plants, have garnered significant interest in oncological research for their potential anti-cancer properties. These isomers, while structurally similar, exhibit differential cytotoxic effects on various cancer cell lines, operating through distinct molecular mechanisms. This guide provides a comparative overview of the cytotoxic profiles of several diCQA isomers, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid in drug discovery and development efforts.

Comparative Cytotoxicity of diCQA Isomers

The cytotoxic efficacy of dicaffeoylquinic acid isomers varies significantly depending on the isomer, the cancer cell line, and the experimental conditions. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these comparisons. The following table summarizes the reported IC50 values for various diCQA isomers against different cancer cell lines. It is important to note that these values are collated from different studies and direct comparison should be approached with caution due to potential variations in experimental protocols.

diCQA IsomerCancer Cell LineCell Line TypeIC50 Value (µM)Reference(s)
1,3-Dicaffeoylquinic Acid MCF-7Breast Adenocarcinoma< 300 (after 48h)[1]
MDA-MB-231Breast Adenocarcinoma< 300 (after 48h)[1]
3,4-Dicaffeoylquinic Acid NCI-H23Lung Adenocarcinoma6.3 µM (equivalent to 3.26 µg/mL)[2][3]
3,5-Dicaffeoylquinic Acid MCF-7Breast Adenocarcinoma< 300 (after 48h)
MDA-MB-231Breast Adenocarcinoma< 300 (after 48h)
4,5-Dicaffeoylquinic Acid DU-145Prostate Carcinoma5 µM
LNCaPProstate CarcinomaInhibitory activity observed (IC50 not specified)
PC-3Prostate CarcinomaInhibitory activity observed (IC50 not specified)
1,5-Dicaffeoylquinic Acid SK-MelMelanomaEffective (IC50 not specified)

Experimental Protocols

The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Cytotoxicity Assay Protocol

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Treatment with diCQA Isomers:

  • Prepare a series of dilutions of the diCQA isomers in culture medium.

  • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared diCQA dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the diCQAs, e.g., DMSO, at a final concentration not exceeding 0.1%).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • After the incubation with MTT, carefully remove the medium.

  • Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the diCQA isomer and fitting the data to a dose-response curve.

Mechanistic Insights: Signaling Pathways

The cytotoxic effects of diCQA isomers are mediated through the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis.

1,3-Dicaffeoylquinic Acid

1,3-diCQA has been shown to exert its anti-cancer effects in breast cancer by targeting the 14-3-3τ protein. This interaction disrupts downstream signaling pathways, including the Jak/PI3K/Akt and Raf/ERK pathways, ultimately leading to the induction of apoptosis through the Bad/Bax/caspase 9 signaling cascade.

G dcqa 1,3-diCQA tau 14-3-3τ dcqa->tau inhibits apoptosis Apoptosis (via Bad/Bax/Caspase 9) dcqa->apoptosis jak Jak/PI3K/Akt Pathway tau->jak activates raf Raf/ERK Pathway tau->raf activates prolif Cell Proliferation & Metastasis jak->prolif raf->prolif G dcqa 4,5-diCQA cell_cycle Cell Cycle Progression dcqa->cell_cycle inhibits bcl2 Bcl-2 Expression dcqa->bcl2 downregulates s_phase S Phase Arrest apoptosis Inhibition of Apoptosis bcl2->apoptosis G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_isomers Prepare diCQA Isomer Solutions treatment Treat Cells with diCQA Isomers prep_isomers->treatment prep_cells Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates prep_cells->cell_seeding cell_seeding->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

References

Validating the In Vitro Anti-inflammatory Potential of 3,4-Di-O-caffeoylquinic Acid Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-inflammatory effects of 3,4-Di-O-caffeoylquinic acid methyl ester. Due to the limited availability of specific quantitative data for this particular methyl ester in publicly accessible literature, this document leverages data from closely related dicaffeoylquinic acid (DCQA) derivatives to infer its potential efficacy. The performance of these compounds is compared against Dexamethasone, a well-established steroidal anti-inflammatory drug, to provide a benchmark for evaluation.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its analogues is typically assessed by their ability to inhibit the production of key inflammatory mediators in cell-based assays. The following tables summarize the available qualitative and quantitative data for DCQA derivatives and the comparator, Dexamethasone.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineConcentration% Inhibition / IC50Citation
3,5-Di-O-caffeoylquinic acid methyl esterRAW 264.71 and 5 µMSignificant inhibition of NO production[1]
Dicaffeoylquinic acids (general)RAW 264.7Not specifiedSuppression of NO production[2]
DexamethasoneRAW 264.7VariousDose-dependent inhibition

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundCytokineCell LineConcentration% Inhibition / IC50Citation
3,5-Di-O-caffeoylquinic acid methyl esterIL-1βRAW 264.71 and 5 µMSignificant inhibition of mRNA expression[1]
IL-6RAW 264.71 and 5 µMSignificant inhibition of mRNA expression[1]
TNF-αRAW 264.71 and 5 µMNo significant inhibition of mRNA expression[1]
Dicaffeoylquinic acids (general)TNF-α, IL-1β, IL-6RAW 264.7Not specifiedSuppression of cytokine production
Di-caffeoylquinic acidTNF-αDifferentiated HL-6025 µM and 50 µMSignificant reduction (97% and 24% of control, respectively)
IL-6Differentiated HL-60Not specifiedSignificant reduction
DexamethasoneTNF-αMacrophagesVariousDose-dependent inhibition
IL-1βMacrophagesVariousDose-dependent inhibition
IL-6MacrophagesVariousDose-dependent inhibition

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of caffeoylquinic acid derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκBα NFkB_IkB->NFkB Release Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Gene Transcription DCQA 3,4-Di-O-caffeoylquinic acid methyl ester DCQA->IKK Inhibition DCQA->NFkB Inhibition of Translocation

Caption: NF-κB signaling pathway and points of inhibition by DCQAs.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription DCQA 3,4-Di-O-caffeoylquinic acid methyl ester DCQA->MAPKK Inhibition of Phosphorylation

Caption: MAPK signaling pathway and points of inhibition by DCQAs.

Experimental_Workflow Start Start CellCulture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Start->CellCulture Pretreatment 2. Pre-treatment (Test Compound or Dexamethasone) CellCulture->Pretreatment Stimulation 3. Stimulation (LPS) Pretreatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Supernatant 5. Collect Supernatant Incubation->Supernatant NO_Assay 6a. Nitric Oxide Assay (Griess Reagent) Supernatant->NO_Assay Cytokine_Assay 6b. Cytokine Assay (ELISA for TNF-α, IL-6, IL-1β) Supernatant->Cytokine_Assay Data 7. Data Analysis (IC50 Calculation) NO_Assay->Data Cytokine_Assay->Data End End Data->End

Caption: General workflow for in vitro anti-inflammatory assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key in vitro assays cited in the context of assessing the anti-inflammatory effects of caffeoylquinic acid derivatives.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: For experiments, cells are seeded in 96-well or 24-well plates at a density that allows for optimal growth and response to stimuli.

  • Treatment: Cells are typically pre-treated with various concentrations of the test compound (e.g., this compound) or the positive control (Dexamethasone) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent.

  • Stimulation: Lipopolysaccharide (LPS) is a common stimulus used to induce an inflammatory response in macrophages.

Nitric Oxide (NO) Determination (Griess Assay)

This assay measures the concentration of nitrite (NO2-), a stable and soluble breakdown product of NO.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is measured spectrophotometrically.

  • Procedure:

    • After cell treatment and stimulation, collect the cell culture supernatant.

    • In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at a wavelength of 540-550 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Principle: This is a sandwich ELISA where the cytokine of interest is captured by a specific antibody coated on the microplate. A second, enzyme-linked antibody that also recognizes the cytokine is then added. The addition of a substrate for the enzyme results in a colored product, the intensity of which is proportional to the amount of cytokine present.

  • Procedure (General):

    • Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight.

    • Wash the plate to remove unbound antibody and block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Incubate and wash the plate again.

    • Add the substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

    • The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group.

Conclusion

While direct quantitative evidence for the anti-inflammatory activity of this compound is currently limited in the available scientific literature, the data from closely related dicaffeoylquinic acid derivatives strongly suggest its potential as an inhibitor of key inflammatory mediators. Studies on isomers and analogous compounds demonstrate significant inhibition of nitric oxide and pro-inflammatory cytokines, likely through the modulation of the NF-κB and MAPK signaling pathways.

For a definitive validation of the anti-inflammatory effects of this compound, further in vitro studies are warranted to determine its specific IC50 values against a panel of inflammatory markers. The experimental protocols and comparative data provided in this guide offer a framework for conducting such investigations and for positioning this compound within the broader landscape of anti-inflammatory drug discovery. Researchers are encouraged to use a well-characterized positive control, such as Dexamethasone, to ensure the validity and comparability of their findings.

References

The Art of Separation: A Comparative Guide to Dicaffeoylquinic Acid Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective isolation of bioactive compounds is a critical first step. This guide provides an objective comparison of solvent efficiencies for the extraction of dicaffeoylquinic acids (DCQAs), a class of phenolic compounds with significant therapeutic potential.

Dicaffeoylquinic acids, found in a variety of plant species, are of particular interest due to their antioxidant, anti-inflammatory, and antiviral properties. The choice of solvent is a crucial parameter that significantly influences the yield and purity of the extracted DCQAs. This guide synthesizes experimental data from multiple studies to offer a comparative overview of different solvents and extraction conditions.

Comparative Extraction Yields of Dicaffeoylquinic Acids

The efficiency of DCQA extraction is highly dependent on the solvent system, the plant matrix, and the extraction method employed. The following table summarizes quantitative data from various studies, showcasing the impact of different solvents on the yield of specific DCQA isomers.

Plant MaterialDCQA IsomerSolvent SystemExtraction MethodYield (mg/g Dry Matter)Reference
Forced Chicory Roots3,5-dicaffeoylquinic acid57% Ethanol in waterAccelerated Solvent Extraction (ASE) at 95°C5.41 ± 0.79[1][2][3][4]
Forced Chicory Roots3,5-O-di-caffeoylquinic acid70% Ethanol in waterMaceration at 30°C for 24h~3.62
Forced Chicory Roots3,5-O-di-caffeoylquinic acidWaterMaceration at 90°C~6.44
Scolymus hispanicus3,5-dicaffeoylquinic acid75% Methanol in waterUltrasound-Assisted Extraction (UAE)Not explicitly quantified in mg/g, but shown to be most effective
Scolymus hispanicus3,5-dicaffeoylquinic acid81% Methanol in waterOptimized Ultrasound-Assisted Extraction (UAE)Not explicitly quantified in mg/g, but determined as optimal
Laggera alata3,4-O-dicaffeoylquinic acid95% Ethanol followed by liquid-liquid partitioningMacerationNot specified
Laggera alata3,5-O-dicaffeoylquinic acid95% Ethanol followed by liquid-liquid partitioningMacerationNot specified
Laggera alata4,5-O-dicaffeoylquinic acid95% Ethanol followed by liquid-liquid partitioningMacerationNot specified

Key Observations:

  • Solvent Polarity is Key: The polarity of the solvent plays a critical role in DCQA extraction. Mixtures of alcohol (ethanol or methanol) and water are frequently reported as highly effective. This is because DCQAs possess both polar (quinic acid) and less polar (caffeoyl) moieties. An optimal solvent system balances polarity to effectively solvate the target molecules.

  • Ethanol-Water Mixtures: For forced chicory roots, ethanol-water mixtures have been extensively studied. A 70% ethanol solution provided optimal yields for 3,5-O-di-caffeoylquinic acid at room temperature, while a 57% ethanol solution was optimal at a higher temperature using Accelerated Solvent Extraction (ASE). Dicaffeoylquinic acids are generally less soluble in water than monocaffeoylquinic acids, necessitating the presence of an organic solvent like ethanol to improve solubility.

  • Methanol-Water Mixtures: In the case of Scolymus hispanicus, methanol-water mixtures were found to be superior, with a 75% methanol concentration yielding the best results in initial screenings and an 81% methanol concentration being determined as optimal through further optimization.

  • Temperature Effects: Temperature can significantly influence extraction efficiency. For water-based extractions from forced chicory roots, increasing the temperature to 90°C dramatically improved the yield of 3,5-O-di-caffeoylquinic acid. However, higher temperatures can also lead to the degradation of phenolic compounds, requiring careful optimization.

  • Pure Solvents: While solvent mixtures are often superior, pure solvents have also been used. For instance, 95% ethanol was used for the initial extraction from Laggera alata. Generally, methanol has been found to be more efficient in extracting lower molecular weight polyphenols, while aqueous acetone is better for higher molecular weight compounds.

Experimental Protocols

Below are detailed methodologies from the cited studies to provide a practical understanding of the extraction processes.

Protocol 1: Accelerated Solvent Extraction (ASE) of 3,5-dicaffeoylquinic acid from Forced Chicory Roots
  • Sample Preparation: Forced chicory roots are dried and ground to a fine powder.

  • Extraction Cell Preparation: The ground material is mixed with diatomaceous earth and placed into the extraction cell.

  • ASE Parameters: The extraction is performed using an Accelerated Solvent Extractor with the following optimized conditions:

    • Solvent: 57% Ethanol in water

    • Temperature: 95°C

  • Extraction Cycles: The specific number of extraction cycles and duration per cycle are set according to the instrument's protocol to ensure exhaustive extraction.

  • Extract Collection: The collected extract is then typically filtered and stored for subsequent analysis.

Protocol 2: Maceration Extraction of 3,5-O-di-caffeoylquinic acid from Forced Chicory Roots
  • Sample Preparation: Forced chicory roots are dried and ground.

  • Extraction: The powdered plant material is mixed with the chosen solvent (e.g., 70% ethanol in water or pure water) at a specific solid-to-liquid ratio.

  • Incubation: The mixture is incubated for 24 hours at a controlled temperature (e.g., 30°C for the ethanol-water mixture or 90°C for water).

  • Separation: The mixture is filtered to separate the liquid extract from the solid plant residue.

  • Analysis: The filtrate is then analyzed to determine the concentration of 3,5-O-di-caffeoylquinic acid.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of Dicaffeoylquinic Acids from Scolymus hispanicus
  • Sample Preparation: The plant material is lyophilized (freeze-dried) and homogenized.

  • Solvent Selection: An initial screening is performed with different methanol-water concentrations (e.g., 0%, 25%, 50%, 75%, 100% methanol) to identify the most effective mixture.

  • Optimized UAE: Based on the screening, a Box-Behnken design is used to optimize the extraction parameters. The final optimized conditions are:

    • Solvent: 81% Methanol in water

    • Other parameters (e.g., sample-to-solvent ratio, pH, ultrasound amplitude and time) are optimized as per the experimental design.

  • Extraction: The sample is subjected to ultrasound irradiation in the optimized solvent system for a specified duration.

  • Post-Extraction: The extract is centrifuged, and the supernatant is filtered before analysis.

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the solvent-based extraction of dicaffeoylquinic acids from plant materials.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Solid-Liquid Extraction cluster_separation Separation & Purification cluster_analysis Analysis Start Plant Material Drying Drying Start->Drying Grinding Grinding Drying->Grinding Mixing Mixing with Solvent Grinding->Mixing Extraction Extraction (e.g., Maceration, Sonication, ASE) Mixing->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Further Purification (Optional) Concentration->Purification Analysis Analysis (e.g., HPLC, LC-MS) Purification->Analysis

Caption: General workflow for DCQA extraction from plant material.

This guide highlights the importance of solvent selection in the extraction of dicaffeoylquinic acids. The optimal solvent is often a specific mixture tailored to the plant material and the extraction technique. By leveraging the experimental data and protocols presented, researchers can make more informed decisions to enhance the efficiency of their extraction processes, ultimately accelerating the path from discovery to application.

References

Unveiling the Molecular Identity: A Guide to the Confirmation of 3,4-Di-O-caffeoylquinic Acid Methyl Ester by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical entities is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the structural confirmation of 3,4-Di-O-caffeoylquinic acid methyl ester, contrasting it with other analytical techniques and presenting detailed experimental protocols.

High-resolution mass spectrometry stands as a cornerstone analytical technique for the precise determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS offers a significant leap in confidence for structural elucidation compared to nominal mass instruments. This guide will delve into the application of HRMS for the confirmation of this compound, a notable natural product with recognized biological activities.

High-Resolution Mass Spectrometry Data for this compound

The primary strength of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically within a few parts per million (ppm). This precision allows for the confident determination of a molecule's elemental formula. For this compound, with a molecular formula of C₂₆H₂₆O₁₂, the theoretical monoisotopic masses of its common adducts can be calculated and compared against experimental data.

Adduct IonMolecular FormulaTheoretical Monoisotopic Mass (m/z)
[M+H]⁺[C₂₆H₂₇O₁₂]⁺531.1446
[M+Na]⁺[C₂₆H₂₆NaO₁₂]⁺553.1265

While specific experimental HRMS data for the methyl ester is not widely published, the analysis of the closely related 3,4-di-O-caffeoylquinic acid provides a strong proxy for expected results. High-resolution mass spectrometers can readily achieve mass accuracies of < 5 ppm, meaning the experimentally observed m/z value should be very close to the theoretical value.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool for elemental composition, it is often used in conjunction with other techniques for complete structural confirmation.

TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Elemental composition from accurate mass measurement.High sensitivity, high throughput, small sample requirement.Does not provide information on stereochemistry or isomeric differentiation without fragmentation.
Tandem Mass Spectrometry (MS/MS) Structural information from fragmentation patterns.Can help differentiate isomers and identify key functional groups.Fragmentation can sometimes be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structural information, including stereochemistry and connectivity of atoms.Unambiguous structure elucidation.Lower sensitivity, larger sample requirement, longer acquisition times.

Experimental Protocol: HRMS Analysis of this compound

The following is a typical experimental protocol for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-QTOF-MS).

1. Sample Preparation:

  • Dissolve a reference standard of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.

  • For plant extracts, perform a suitable extraction (e.g., methanolic extraction) followed by filtration through a 0.22 µm syringe filter.

2. Liquid Chromatography:

  • UHPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry:

  • Mass Spectrometer: Waters Xevo G2-XS QTOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone Voltage: 40 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 450 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Range: m/z 50 - 1200.

  • Acquisition Mode: MS and MS/MS (data-dependent acquisition).

  • Collision Energy (for MS/MS): Ramped from 15 to 40 eV.

  • Lock Mass: Leucine enkephalin ([M+H]⁺ = 556.2771 m/z) for real-time mass correction.

4. Data Analysis:

  • Process the acquired data using appropriate software (e.g., MassLynx).

  • Extract the accurate mass of the target compound and calculate the mass error in ppm.

  • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the presence of characteristic fragments.

Visualization of Analytical Workflows

To illustrate the process of confirming the identity of this compound, the following diagrams outline the key workflows.

cluster_HRMS HRMS Workflow Sample Sample Preparation UPLC UPLC Separation Sample->UPLC Inject MS HRMS Analysis (QTOF) UPLC->MS Elute Data Data Processing MS->Data Acquire Data Confirmation Identity Confirmation (Accurate Mass & Formula) Data->Confirmation Analyze

HRMS analysis workflow for compound identification.

The fragmentation of the parent ion provides crucial structural information. For dicaffeoylquinic acid derivatives, characteristic losses of caffeoyl moieties are expected.

M_H [M-H]⁻ m/z 529.1295 loss_caffeoyl [M-H - C₉H₆O₃]⁻ m/z 353.0872 M_H->loss_caffeoyl - Caffeoyl quinic_acid [Quinic Acid - H]⁻ m/z 191.0556 loss_caffeoyl->quinic_acid - Caffeoyl

Expected fragmentation of this compound in negative ion mode.

The synergistic use of HRMS and NMR provides the highest level of confidence in structural elucidation.

HRMS HRMS Analysis Elemental_Comp Elemental Composition HRMS->Elemental_Comp NMR NMR Spectroscopy Connectivity 3D Structure & Connectivity NMR->Connectivity Confirmed_ID Confirmed Identity Elemental_Comp->Confirmed_ID Connectivity->Confirmed_ID

Synergistic workflow of HRMS and NMR for structural confirmation.

Safety Operating Guide

Proper Disposal of 3,4-Di-O-caffeoylquinic acid methyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides detailed procedural guidance for the proper disposal of 3,4-Di-O-caffeoylquinic acid methyl ester, a dicaffeoyl derivative used in various research applications.

While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, it is imperative to follow established laboratory safety protocols and local environmental regulations for chemical waste disposal.[1] This compound belongs to the chemical classes of esters and phenolic compounds, which may have specific disposal requirements.

I. Pre-Disposal Handling and Storage

Before disposal, proper handling and storage of this compound waste are essential to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, protective gloves, and a lab coat, when handling the compound.[1]

  • Ventilation: Handle the chemical in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]

  • Waste Segregation: Do not mix this compound waste with incompatible materials. It is recommended to collect waste in a dedicated, clearly labeled container.

  • Container Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Do not use chemical abbreviations.[2]

  • Storage: Store the waste container in a designated, secure area away from heat, sparks, and open flames.[3] Ensure the container is kept closed except when adding waste.

II. Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid, solution) and the quantity of waste. Always consult and adhere to your institution's specific hazardous waste management procedures and local regulations.

Step-by-Step Disposal Protocol:

  • Waste Characterization: Determine the form of the waste:

    • Unused or expired pure compound: This should be disposed of as solid chemical waste.

    • Solutions: Note the solvent and concentration. Aqueous solutions may have different disposal routes than organic solvent solutions.

    • Contaminated materials: Items such as pipette tips, gloves, and empty containers that are grossly contaminated should be treated as chemical waste.

  • Disposal of Solid Waste:

    • Collect the solid this compound in a compatible, sealed, and properly labeled waste container.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Disposal of Liquid Waste (Solutions):

    • Organic Solvent Solutions: Collect solutions of this compound in organic solvents in a designated, labeled container for flammable liquid waste. Do not mix with other waste streams unless permitted by your institution's EHS.

    • Aqueous Solutions: While some esters and phenolic compounds can be biodegradable, direct disposal of aqueous solutions of this compound into the sanitary sewer is not recommended without prior treatment and approval from your institution's EHS. Collect these solutions in a labeled container for aqueous chemical waste.

  • Disposal of Contaminated Materials:

    • Sharps: Chemically contaminated sharps must be placed in a puncture-proof container, labeled as hazardous waste, and disposed of through EHS.

    • Other Solid Waste: Gloves, absorbent pads, and other contaminated labware should be collected in a designated, lined container for solid hazardous waste.

    • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container may be disposed of in the regular trash, depending on institutional policies.

III. Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading. For liquid spills, use an absorbent material like diatomite or universal binders.

  • Cleanup: Carefully collect the absorbed material or spilled solid into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with alcohol or another suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

IV. Waste Disposal Summary

Waste TypeRecommended Disposal Procedure
Pure this compound (Solid) Collect in a labeled hazardous waste container for solid chemical waste. Arrange for EHS pickup.
Solutions in Organic Solvents Collect in a labeled hazardous waste container for flammable liquid waste. Arrange for EHS pickup.
Aqueous Solutions Collect in a labeled hazardous waste container for aqueous chemical waste. Consult with EHS before any sewer disposal.
Contaminated Labware (gloves, pipette tips, etc.) Collect in a labeled container for solid hazardous waste. Arrange for EHS pickup.
Empty Containers Triple-rinse with a suitable solvent, collect rinsate as hazardous waste. Dispose of the container according to institutional policy.

V. Disposal Workflow

Disposal Decision Workflow for this compound A Identify Waste Containing This compound B Determine Waste Form A->B C Solid (Pure Compound or Contaminated Materials) B->C Solid D Liquid (Solution) B->D Liquid H Collect in Labeled Solid Chemical Waste Container C->H E Determine Solvent D->E F Organic Solvent E->F Organic G Aqueous Solution E->G Aqueous I Collect in Labeled Flammable Liquid Waste Container F->I J Collect in Labeled Aqueous Waste Container G->J K Contact EHS for Pickup H->K I->K L Consult EHS Before Any Sewer Disposal J->L L->K

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 3,4-Di-O-caffeoylquinic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 3,4-Di-O-caffeoylquinic acid methyl ester (CAS No. 114637-83-1). The following procedural guidance is designed to ensure a safe laboratory environment and proper material management.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personnel safety.[1] The following personal protective equipment is recommended:

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety glasses with side shields or gogglesTo protect against accidental splashes or aerosolized powder getting into the eyes.
Hand Protection Nitrile glovesRecommended for general laboratory use and incidental contact.[2] They provide good resistance to a variety of chemicals and are a suitable alternative for those with latex allergies.[2][3]
Body Protection Laboratory coatTo protect skin and personal clothing from potential contamination.
Respiratory Protection Dust mask or respiratorRecommended when handling the powder outside of a chemical fume hood to avoid inhalation of fine particles.

Quantitative Safety Data

The following table summarizes the available quantitative safety data for this compound.

ParameterValueReference
GHS Classification Not a hazardous substance or mixture[1]
Occupational Exposure Limits (OEL) Not established
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by ACGIH, IARC, NTP, or OSHA.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step procedures will ensure the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Before handling, ensure that the work area is clean and uncluttered.

    • Verify that a safety shower and eye wash station are readily accessible.

    • Put on all required personal protective equipment (safety glasses, nitrile gloves, lab coat).

  • Handling the Solid :

    • Whenever possible, handle the solid powder within a chemical fume hood to minimize the risk of inhalation.

    • If a fume hood is not available, wear a dust mask or respirator.

    • Avoid creating dust during handling. Use a spatula to carefully transfer the powder.

    • If weighing the substance, do so in a draft-shielded balance, preferably within a fume hood.

  • Preparing Solutions :

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • If the solvent is volatile, ensure this is done in a well-ventilated area or a chemical fume hood.

  • Post-Handling :

    • After handling, thoroughly wash hands with soap and water.

    • Clean any contaminated surfaces.

    • Properly store the chemical in a cool, dry place, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to maintaining a safe and compliant laboratory.

  • Unused Solid Material :

    • As a non-hazardous substance, small quantities of the solid can typically be disposed of in the regular laboratory trash, provided it is in a sealed and clearly labeled container.

    • Always consult and adhere to your institution's specific guidelines for non-hazardous chemical waste disposal.

  • Contaminated Materials :

    • Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the chemical should be placed in a sealed bag and disposed of in the regular trash.

  • Solutions :

    • Aqueous solutions of this compound can generally be disposed of down the sanitary sewer with copious amounts of water.

    • Ensure that the concentration is low and that this method is in compliance with local and institutional regulations. Do not dispose of large quantities or concentrated solutions via this method without neutralization or dilution.

  • Empty Containers :

    • Rinse empty containers thoroughly with an appropriate solvent (e.g., ethanol or water).

    • Allow the container to air dry.

    • Deface the label to prevent misuse and dispose of the container in the regular recycling or trash, in accordance with institutional policies.

Experimental Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Don PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Weigh Weigh Solid in Fume Hood Prep->Weigh Proceed to handling Dissolve Prepare Solution Weigh->Dissolve If making a solution Clean Clean Work Area & Wash Hands Weigh->Clean After handling solid Dissolve->Clean Dispose_Liquid Dispose of Liquid Waste Dissolve->Dispose_Liquid Dispose excess solution Store Store Chemical Properly Clean->Store Dispose_Solid Dispose of Solid Waste Clean->Dispose_Solid Dispose contaminated items Dispose_Containers Dispose of Empty Containers Store->Dispose_Containers When empty

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Di-O-caffeoylquinic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3,4-Di-O-caffeoylquinic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.